Product packaging for 1-propyl-1H-indole-2,3-dione(Cat. No.:CAS No. 41042-12-0)

1-propyl-1H-indole-2,3-dione

Cat. No.: B184102
CAS No.: 41042-12-0
M. Wt: 189.21 g/mol
InChI Key: SSUNBCWMOHUMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Propyl-1H-indole-2,3-dione, commonly known as N-propylisatin, is a synthetically accessible compound that serves as a key chemical tool in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a building block for developing novel therapeutic agents, particularly in neuroscience and infectious disease. Recent investigations into N-alkyl isatin analogs have revealed that the introduction of a propyl group at the N1 position can significantly influence biological activity, especially in inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This selective inhibition is of high interest for researching potential interventions for neurodegenerative conditions, as BChE inhibition can help modulate cholinergic neurotransmission . The 3-oxo group on the isatin scaffold is critical for this activity, forming key hydrogen bonds with residues like Ser198 and His438 in the BChE catalytic triad . Furthermore, this compound is a privileged precursor in constructing complex molecular hybrids. Its structure can be fused with other pharmacophores, such as indole, coumarin, or triazole rings, to create new chemical entities with enhanced antimicrobial potential . These hybrid molecules are valuable for studying structure-activity relationships against a panel of Gram-positive bacteria and fungal pathogens, helping to overcome multidrug resistance . Researchers utilize this compound to explore innovative strategies in multi-targeted therapy and to elucidate novel mechanisms of action against resistant microbial strains.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B184102 1-propyl-1H-indole-2,3-dione CAS No. 41042-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUNBCWMOHUMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364687
Record name 1-propyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41042-12-0
Record name 1-propyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-propyl-1H-indole-2,3-dione chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-propyl-1H-indole-2,3-dione, also known as N-propylisatin, is a derivative of the versatile heterocyclic compound isatin (1H-indole-2,3-dione). The isatin core is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The substitution at the N-1 position with a propyl group modifies the physicochemical properties of the parent molecule, potentially influencing its biological profile. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological applications of this compound, drawing upon available data for the isatin class of compounds.

Chemical Structure and Properties

The chemical structure of this compound consists of an indole nucleus with carbonyl groups at positions 2 and 3, and a propyl group attached to the nitrogen atom at position 1.

Chemical Structure:

Chemical structure of this compound

Systematic Name: this compound Common Names: N-propylisatin, 1-propylisatin CAS Number: 41042-12-0[1] Molecular Formula: C₁₁H₁₁NO₂[1] Molecular Weight: 189.21 g/mol [1][2]

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. The following table summarizes available calculated and general properties.

PropertyValueSource
Molecular Weight189.21 g/mol [1][2]
Molecular FormulaC₁₁H₁₁NO₂[1][2]
logP (calculated)1.83[2]
Hydrogen Bond Acceptors2Calculated
Hydrogen Bond Donors0Calculated
Rotatable Bonds2Calculated
AppearanceExpected to be a colored solidInferred from isatin derivatives
SolubilityExpected to be soluble in organic solvents like DMSO, DMF, and alcohols.Inferred from isatin derivatives
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indole ring and the protons of the N-propyl group. The aromatic protons would appear in the downfield region (typically δ 7-8 ppm). The propyl group would exhibit a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen atom.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the two carbonyl carbons (C2 and C3) in the highly deshielded region (around δ 160-185 ppm). Signals for the aromatic carbons and the carbons of the propyl group would also be present.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the two carbonyl groups (C=O) in the region of 1700-1750 cm⁻¹. The absence of an N-H stretching band (around 3200 cm⁻¹) would confirm the N-substitution.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.21).

Synthesis

The synthesis of this compound typically involves the N-alkylation of isatin. A general experimental protocol is described below.

General Synthesis Protocol for this compound

This protocol is based on general methods for the N-alkylation of isatin.

Materials:

  • Isatin (1H-indole-2,3-dione)

  • 1-Bromopropane (or 1-iodopropane)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Water

  • Brine

Procedure:

  • To a solution of isatin (1.0 eq) in dry DMF or acetone, add a base such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, used with caution).

  • Stir the mixture at room temperature for 30 minutes to form the isatin anion.

  • Add 1-bromopropane (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Isatin Isatin ReactionMixture Reaction Mixture Isatin->ReactionMixture Base Base (e.g., K2CO3) Base->ReactionMixture Solvent Solvent (e.g., DMF) Solvent->ReactionMixture PropylHalide 1-Bromopropane PropylHalide->ReactionMixture Purification Purification (Column Chromatography) ReactionMixture->Purification Work-up Product This compound Purification->Product

General synthesis workflow for this compound.

Biological Activities and Potential Applications

While specific biological data for this compound is limited in the readily available literature, the isatin scaffold is known for a wide array of pharmacological activities. It is plausible that the 1-propyl derivative may share some of these properties.

Anticonvulsant Activity

Numerous derivatives of isatin have been investigated for their anticonvulsant properties. Studies on N-alkyl isatin derivatives suggest that the nature and size of the alkyl group can influence the anticonvulsant activity. It is hypothesized that these compounds may exert their effects through modulation of ion channels or neurotransmitter systems in the central nervous system.[3][4][5]

Hypothesized Mechanism of Action (Anticonvulsant):

Anticonvulsant_MoA NPropylisatin This compound IonChannels Voltage-gated Na+/Ca2+ Channels NPropylisatin->IonChannels Modulation GABA_System GABAergic System NPropylisatin->GABA_System Enhancement NeuronalExcitability Decreased Neuronal Excitability IonChannels->NeuronalExcitability Inhibition GABA_System->NeuronalExcitability Inhibition AnticonvulsantEffect Anticonvulsant Effect NeuronalExcitability->AnticonvulsantEffect Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solution of Compound Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells Inoculum->Inoculation Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation ReadResults Visually Read Results Incubation->ReadResults MIC Determine MIC ReadResults->MIC

References

Synthesis of 1-propyl-1H-indole-2,3-dione from Isatin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 1-propyl-1H-indole-2,3-dione, an N-alkylated derivative of isatin. Isatin and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The N-alkylation of the isatin core is a critical modification, enhancing the stability of the molecule and allowing for further functionalization.[2][3] This document provides a comprehensive overview of the synthesis, focusing on the N-propylation of isatin. It includes detailed experimental protocols for both conventional heating and microwave-assisted methods, a summary of reaction parameters, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile endogenous compound found in mammalian tissues and has been identified in various plants.[4] Its unique structural features make it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and pharmacologically active molecules.[1][5][6] The N-alkylation of isatin is a fundamental transformation that not only protects the labile N-H proton but also serves as a key step in the synthesis of more complex molecules with potential therapeutic applications, including antiviral, and caspase inhibition activities.[2] This guide focuses on the synthesis of this compound, providing a practical and reproducible methodology for its preparation from isatin.

Core Synthesis Principle: N-Alkylation

The synthesis of this compound from isatin is achieved through a nucleophilic substitution reaction. The core principle involves two main steps:

  • Deprotonation: The acidic proton on the nitrogen atom of the isatin ring is removed by a base, leading to the formation of a resonance-stabilized isatin anion.[2][3]

  • Nucleophilic Attack: The generated isatin anion then acts as a nucleophile, attacking the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane), resulting in the formation of a new N-C bond and yielding this compound.[2]

Commonly used bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[2] The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).[2][7] Both conventional heating and microwave irradiation can be employed to facilitate the reaction, with microwave-assisted methods often offering significant advantages in terms of reduced reaction times and improved yields.[2][7]

Reaction Mechanism

The following diagram illustrates the general mechanism for the N-alkylation of isatin.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Isatin Isatin IsatinAnion Isatin Anion Isatin->IsatinAnion Deprotonation Base Base (e.g., K₂CO₃) PropylHalide Propyl Halide (e.g., 1-Bromopropane) Product This compound IsatinAnion->Product Nucleophilic Attack Salt Salt (e.g., KBr)

Caption: Reaction mechanism for the N-propylation of isatin.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below: conventional heating and microwave-assisted synthesis.

Method 1: Conventional Heating

This method is a widely used and reliable procedure for the N-alkylation of isatin.

Reagents and Materials:

  • Isatin (1.0 mmol, 147.1 mg)

  • Potassium Carbonate (K₂CO₃) (1.3 mmol, 179.7 mg)

  • 1-Bromopropane (1.1 mmol, 135.2 mg, 101 µL) or 1-Iodopropane (1.1 mmol, 187.0 mg, 113 µL)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve isatin in DMF.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature.

  • Add the propyl halide (1-bromopropane or 1-iodopropane) to the reaction mixture.

  • Heat the reaction mixture to 70-80°C under a reflux condenser.[3]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Method 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and often leads to higher yields.[2][7]

Reagents and Materials:

  • Isatin (1.0 mmol, 147.1 mg)

  • Potassium Carbonate (K₂CO₃) (1.3 mmol, 179.7 mg)

  • 1-Bromopropane (1.1 mmol, 135.2 mg, 101 µL) or 1-Iodopropane (1.1 mmol, 187.0 mg, 113 µL)

  • N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) (a few drops to form a slurry)

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe vessel, intimately mix isatin, potassium carbonate, and the propyl halide.

  • Add a few drops of DMF or NMP to create a slurry.[2][7]

  • Place the vessel in a microwave reactor and irradiate (e.g., 300 W) for a short period (e.g., 3-5 minutes).[8]

  • After irradiation, cool the vessel to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

experimental_workflow start Start: Reagents reagents Mix Isatin, Base (K₂CO₃), and Propyl Halide in Solvent (DMF) start->reagents reaction Reaction (Conventional Heating or Microwave) reagents->reaction workup Work-up (Precipitation/Extraction) reaction->workup filtration Filtration workup->filtration purification Purification (Recrystallization/Chromatography) filtration->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end End: Pure Product characterization->end

Caption: Experimental workflow for synthesis and purification.

Data Presentation

The following tables summarize the reaction conditions and yields for the N-alkylation of isatin with various alkyl halides, providing a comparative overview.

Table 1: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Isatin

Alkylating AgentMethodBaseSolventTimeYield (%)Reference
Methyl IodideConventionalK₂CO₃DMF1.5 - 2 h~80[8]
Methyl IodideMicrowaveK₂CO₃DMF3 min95[8]
Ethyl IodideConventionalK₂CO₃DMF1.5 h78[7]
Ethyl IodideMicrowaveK₂CO₃DMF1.5 min90[7]
n-Butyl BromideConventionalK₂CO₃DMF--
n-Butyl BromideMicrowaveK₂CO₃DMF5 min69[7]

Table 2: N-Alkylation of Isatin with Various Alkyl Halides under Microwave Irradiation

EntryAlkyl HalideBaseSolventTime (min)Power (W)Yield (%)Reference
1Methyl IodideK₂CO₃DMF330095[7]
2Ethyl IodideK₂CO₃DMF1.530090[7]
3n-Butyl BromideK₂CO₃DMF550069[7]
4Benzyl ChlorideK₂CO₃DMF520096[7]
5Ethyl BromoacetateK₂CO₃DMF320076[7]

Conclusion

The synthesis of this compound from isatin is a straightforward and efficient process. Both conventional heating and microwave-assisted methods can be successfully employed, with the latter offering significant advantages in terms of reaction speed and yield. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to perform this synthesis, including detailed protocols and comparative data. The ability to efficiently N-alkylate the isatin core is crucial for the development of new and potent therapeutic agents.

References

Spectroscopic and Structural Elucidation of 1-propyl-1H-indole-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic compound 1-propyl-1H-indole-2,3-dione, also known as N-propylisatin. The document details the ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification and characterization of this molecule, which serves as a valuable building block in medicinal chemistry and drug discovery.

Spectroscopic Data

The spectroscopic data for this compound (Molecular Formula: C₁₁H₁₁NO₂, Molecular Weight: 189.21 g/mol ) are summarized below. These data are essential for confirming the structural integrity and purity of the compound.

The ¹H NMR spectrum provides detailed information about the hydrogen atom environments within the molecule. The spectrum for this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
7.65td1HAr-HJ₁ = 7.9, J₂ = 1.0
7.53d1HAr-H7.4
7.19d1HAr-H8.0
7.11t1HAr-H7.5
3.62t2H-CH₂- (alpha to N)7.1
1.62sextet2H-CH₂- (beta to N)7.4
0.90t3H-CH₃7.4

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound was recorded in DMSO-d₆ at 100 MHz.[1]

Chemical Shift (δ) ppmAssignment
183.6C=O (C3)
158.1C=O (C2)
150.8Ar-C (C7a)
138.2Ar-C (C6)
124.5Ar-C (C5)
123.1Ar-C (C4)
117.4Ar-C (C3a)
110.8Ar-C (C7)
41.1-CH₂- (alpha to N)
20.2-CH₂- (beta to N)
11.2-CH₃

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The data presented here is based on High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).[1][2]

m/z (calculated)m/z (found)Ion Species
189.0784190.0862[M+H]⁺

The fragmentation of N-alkyl isatin derivatives under mass spectrometry typically involves the initial loss of the alkyl group attached to the nitrogen atom, resulting in a prominent fragment ion at m/z 148. This is followed by the loss of a molecule of carbon monoxide (CO) to yield a fragment at m/z 120.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

  • Sample Preparation: Approximately 5-10 mg of purified this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[1]

  • ¹H NMR Acquisition: The ¹H NMR spectrum was recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum was obtained with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.5 ppm).[1]

  • Data Processing: The raw data were processed using standard NMR software. Fourier transformation, phase correction, and baseline correction were applied to obtain the final spectra.

  • Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: High-Resolution Mass Spectrometry (HRMS) was performed using an electrospray ionization (ESI) source.[1][2]

  • Acquisition Parameters: The sample was introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The ESI source was operated in positive ion mode to generate the [M+H]⁺ ion. The mass analyzer was scanned over a relevant mass-to-charge (m/z) range.

  • Data Analysis: The acquired mass spectrum was analyzed to determine the accurate mass of the molecular ion and to identify characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (HRMS-ESI) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation MS->Purity_Assessment

Caption: A flowchart illustrating the key stages in the synthesis and spectroscopic characterization of this compound.

References

Technical Guide: Physical and Chemical Properties of 1-Propylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive overview of the known physical and chemical properties of 1-propylindoline-2,3-dione, also known as N-propylisatin. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide combines established information from chemical suppliers with generalized experimental protocols and expected spectroscopic characteristics based on analogous compounds.

Core Physical and Chemical Data

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[1][2]
Molecular Weight 189.21 g/mol [1][2]
CAS Number 41042-12-0[2]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Melting Point Data not available in searched literature
Boiling Point Data not available in searched literature
Solubility Data not available in searched literature
logP (calculated) 1.8314[1]
logD (calculated) 1.8314[1]
logSw (calculated) -2.4092[1]
Polar Surface Area 29.1035 Ų[1]

Spectroscopic Characterization

Detailed experimental spectra for 1-propylindoline-2,3-dione are not widely published. However, based on the known structure and spectroscopic data of similar N-alkylated isatins, the following characteristic signals can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indole ring, typically in the range of 7.0-8.0 ppm. The propyl group will exhibit characteristic signals: a triplet for the terminal methyl group (CH₃) around 0.9-1.0 ppm, a sextet for the methylene group (CH₂) adjacent to the methyl group around 1.6-1.8 ppm, and a triplet for the methylene group attached to the nitrogen atom (N-CH₂) around 3.6-3.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl groups (C=O) in the downfield region, typically between 158 and 185 ppm. The aromatic carbons will resonate in the 110-150 ppm range. The propyl group carbons will appear in the upfield region, with the N-CH₂ carbon around 40-45 ppm, the adjacent CH₂ carbon around 20-25 ppm, and the terminal CH₃ carbon around 10-15 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups (C=O) in the region of 1700-1770 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group will appear just below 3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 189, corresponding to the molecular weight of the compound.

Experimental Protocols

The synthesis of 1-propylindoline-2,3-dione is typically achieved through the N-alkylation of isatin. The following is a generalized protocol based on common methods for the synthesis of N-alkylisatins.

Synthesis of 1-Propylindoline-2,3-dione (N-Propylisatin)

Materials:

  • Isatin (1H-indole-2,3-dione)

  • 1-Bromopropane (or 1-iodopropane)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), diluted

  • Methanol or Ethanol for recrystallization

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, isatin is dissolved in anhydrous DMF at room temperature.

  • Anhydrous potassium carbonate is added to the solution, and the mixture is stirred to form the isatin anion.

  • 1-Bromopropane (or 1-iodopropane) is added to the reaction mixture.

  • The reaction mixture is heated to 60-80°C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water.

  • The pH of the aqueous mixture is adjusted to acidic (pH 3-4) with diluted hydrochloric acid to precipitate the product.

  • The solid product is collected by vacuum filtration and washed thoroughly with water.

  • The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield 1-propylindoline-2,3-dione.

Workflow and Logic Diagrams

The following diagram illustrates the general workflow for the synthesis and characterization of 1-propylindoline-2,3-dione.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization reagents Isatin + 1-Propyl Halide + K2CO3 in DMF reaction N-Alkylation Reaction (Heating) reagents->reaction 1 workup Aqueous Workup & Precipitation reaction->workup 2 purification Recrystallization workup->purification 3 product 1-Propylindoline-2,3-dione purification->product 4 nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms melting_point Melting Point Determination product->melting_point final_analysis Structure Confirmation & Purity Assessment nmr->final_analysis ir->final_analysis ms->final_analysis melting_point->final_analysis

Caption: General workflow for the synthesis and characterization of 1-propylindoline-2,3-dione.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted with appropriate safety precautions. The absence of specific experimental data in the literature highlights an area for further research.

References

N-Alkylation of Isatin: A Technical Guide to the Synthesis of 1-Propyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the N-alkylation of isatin to produce 1-propyl-1H-indole-2,3-dione, a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activities. The document details various synthetic methodologies, with a focus on both conventional heating and microwave-assisted techniques, presenting quantitative data, experimental protocols, and a visual representation of the general experimental workflow.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile scaffold in medicinal chemistry and organic synthesis.[1][2][3] Its N-alkylation is a crucial step in the development of novel therapeutic agents, as it allows for the introduction of diverse functionalities that can modulate the biological properties of the resulting molecules. The synthesis of this compound serves as a representative example of this important transformation. This guide explores and compares different approaches to this synthesis, providing researchers with the necessary information to select and implement the most suitable method for their specific needs.

Synthetic Methodologies and Data Comparison

The N-alkylation of isatin is typically achieved by generating the isatin anion with a base, followed by its reaction with an alkylating agent, such as a propyl halide.[4][5] Various bases, solvents, and energy sources (conventional heating or microwave irradiation) have been employed to optimize this reaction. The following table summarizes quantitative data from different methodologies for the N-alkylation of isatin, providing a comparative overview of reaction conditions and outcomes.

MethodAlkylating AgentBaseSolventReaction TimeTemperature (°C)Yield (%)Reference
Conventional Heating Propyl IodideK₂CO₃DMF1.5 - 2 hours70High[6]
Long-chain Alkyl BromidesK₂CO₃ / TBABDMF48 hoursRoom TempGood
Microwave-Assisted Propyl BromideK₂CO₃DMF15 minutesN/A (300 W)High[6]
Ethyl BromoacetateDBUEthanol10 - 25 minutes140High[7]
Various Alkyl HalidesK₂CO₃ / Cs₂CO₃DMF/NMP3 minutesN/A (300 W)90-95[4][8]
Various Alkyl HalidesKF/Al₂O₃ACN25 minutes180Good
Phase Transfer Catalysis Long-chain Alkyl BromidesK₂CO₃ / TBABDMF48 hoursRoom TempGood

TBAB: Tetra-n-butylammonium bromide, ACN: Acetonitrile, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Experimental Protocols

Below are detailed experimental protocols for key methodologies in the N-alkylation of isatin.

Protocol 1: Conventional Heating Method

This protocol is adapted from a general procedure for the N-alkylation of isatin using conventional heating.

Materials:

  • Isatin (1.0 mmol)

  • Potassium Carbonate (K₂CO₃) (1.3 mmol)

  • 1-Bromopropane or 1-Iodopropane (1.1 - 4.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Ice-water

  • Chloroform (for extraction, if necessary)

Procedure:

  • A mixture of isatin (1.0 mmol), potassium carbonate (1.3 mmol), and DMF (5 mL) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The alkyl halide (1.1 - 4.0 mmol) is added to the mixture.

  • The reaction mixture is heated in an oil bath at 70°C and monitored by Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete (typically 1.5-2 hours), the mixture is cooled to room temperature and then poured into ice-water.[6]

  • If a solid precipitate forms, it is collected by filtration, washed with water, and purified by recrystallization.

  • If no solid forms, the aqueous suspension is extracted with chloroform. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.

Protocol 2: Microwave-Assisted Synthesis

This protocol outlines a rapid and efficient method for N-alkylation using microwave irradiation.[4][7][8]

Materials:

  • Isatin (1.0 mmol)

  • Potassium Carbonate (K₂CO₃) (1.3 mmol)

  • 1-Bromopropane or 1-Iodopropane (4.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Microwave reactor vial (10 mL)

  • Ice-water

Procedure:

  • Isatin (1.0 mmol) is dissolved in DMF (5 mL) in a 10 mL microwave reactor vial.

  • Potassium carbonate (1.3 mmol) is added, and the mixture is stirred at room temperature.

  • The alkyl halide (4.0 mmol) is added to the reaction mixture.[6]

  • The vial is sealed and placed in a microwave reactor. The mixture is irradiated at 300 W for 15 minutes.[6]

  • After irradiation, the reaction mixture is cooled to room temperature.

  • The mixture is then poured into ice-water, leading to the precipitation of the product.

  • The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-alkylation of isatin.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Isatin Isatin Reaction_Mixture Reaction Mixture Isatin->Reaction_Mixture Propyl_Halide Propyl Halide Propyl_Halide->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Heating Heating (Conventional or Microwave) Reaction_Mixture->Heating Quenching Quenching (e.g., with water) Heating->Quenching Extraction Extraction (if necessary) Quenching->Extraction Purification Purification (Recrystallization or Chromatography) Quenching->Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Conclusion

The N-alkylation of isatin to produce this compound can be effectively achieved through various methods. Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields compared to conventional heating methods.[4][8] The choice of base and solvent system also plays a crucial role in the reaction's efficiency. This guide provides the necessary data and protocols to enable researchers to make informed decisions for the synthesis of N-alkylated isatins, facilitating further research and development in medicinal chemistry.

References

CAS number and molecular weight of 1-propyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Propyl-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold, represents a class of N-substituted indole-2,3-diones with potential applications in medicinal chemistry and drug discovery. This document provides a technical overview of its chemical properties, including its CAS number and molecular weight. A detailed, generalized experimental protocol for its synthesis via N-alkylation of isatin is presented, alongside a discussion of the broader biological activities associated with N-alkylated isatin derivatives. Due to a lack of specific experimental data for this compound in the public domain, this guide leverages established methodologies for related compounds to provide a foundational understanding for researchers.

Compound Identification and Properties

This compound is a small molecule featuring a propyl group attached to the nitrogen atom of the indole-2,3-dione (isatin) core. This substitution can influence the compound's physicochemical properties, such as lipophilicity and solubility, which in turn may affect its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 41042-12-0
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of isatin. This reaction involves the deprotonation of the nitrogen atom of the isatin ring, followed by a nucleophilic attack on an appropriate propyl-containing electrophile, such as 1-bromopropane or 1-iodopropane. Several methods have been reported for the N-alkylation of isatin, with variations in reaction conditions, bases, and solvents. A generalized experimental protocol based on classical heating is provided below.

Experimental Protocol: N-Alkylation of Isatin

Objective: To synthesize this compound from isatin and a propyl halide.

Materials:

  • Isatin (1.0 equivalent)

  • 1-Bromopropane or 1-Iodopropane (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isatin and anhydrous DMF. Stir the mixture until the isatin is fully dissolved.

  • Add potassium carbonate to the solution. The mixture may change color, indicating the formation of the isatin anion.

  • Add the propyl halide (1-bromopropane or 1-iodopropane) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 2-6 hours. The progress of the reaction should be monitored by TLC.

  • Once the reaction is complete (as indicated by the consumption of the isatin starting material on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Isatin Isatin ReactionVessel Reaction at 60-80°C Isatin->ReactionVessel PropylHalide Propyl Halide (e.g., 1-Bromopropane) PropylHalide->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel Extraction Aqueous Workup & Extraction ReactionVessel->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography FinalProduct This compound Chromatography->FinalProduct

Investigative Pathways

Conclusion

This compound is a derivative of isatin for which basic chemical data is available. While specific, in-depth experimental and biological data for this particular compound are scarce, established synthetic routes for N-alkylation of isatin provide a reliable basis for its preparation. The extensive research into the biological activities of the broader isatin class suggests that this compound could be a valuable subject for further investigation in various therapeutic areas, including oncology and infectious diseases. This whitepaper serves as a foundational guide for researchers interested in exploring the synthesis and potential applications of this and related compounds.

Solubility Profile of 1-propyl-1H-indole-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-propyl-1H-indole-2,3-dione (also known as N-propylisatin). Due to the limited availability of specific quantitative solubility data in publicly accessible databases, this document focuses on predicting solubility based on the compound's molecular structure and outlines a detailed experimental protocol for its precise determination in common laboratory solvents.

Core Compound Information

ParameterValueSource
IUPAC Name This compoundChemdiv
Synonyms N-propylisatin-
CAS Number 41042-12-0Santa Cruz Biotechnology[1]
Molecular Formula C₁₁H₁₁NO₂Chemdiv, Santa Cruz Biotechnology[1][2]
Molecular Weight 189.21 g/mol Chemdiv, Santa Cruz Biotechnology[1][2]

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its polarity, molecular size, and the potential for intermolecular interactions, such as hydrogen bonding, with the solvent.[3][4][5] The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[3][4]

Structural Analysis of this compound:

The chemical structure of this compound consists of a bicyclic indole core, which is relatively nonpolar, and two polar carbonyl groups (ketones) at the 2 and 3 positions. The nitrogen atom is part of an amide-like linkage. A propyl group is attached to the nitrogen atom, which is a nonpolar alkyl chain.

Based on this structure, the following solubility predictions can be made:

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Protic Solvents Water, Ethanol, MethanolLow to ModerateThe presence of two carbonyl groups allows for hydrogen bonding with protic solvents. However, the relatively large nonpolar indole ring and the propyl group will limit its solubility in highly polar solvents like water. Solubility is expected to be higher in alcohols like ethanol and methanol compared to water.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents can effectively solvate the polar carbonyl groups of the molecule without the competing hydrogen bonding network present in protic solvents. DMSO and DMF are generally excellent solvents for a wide range of organic compounds.
Nonpolar Solvents Hexane, Toluene, Diethyl EtherLowThe significant polarity imparted by the two carbonyl groups will likely make the compound poorly soluble in nonpolar solvents. The nonpolar regions of the molecule are not extensive enough to dominate its overall character.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerate to HighThese solvents have an intermediate polarity and are often effective at dissolving compounds with both polar and nonpolar functionalities.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[3]

Detailed Protocol: Shake-Flask Method

1. Materials and Equipment:

  • This compound (solid)
  • Selected solvents (e.g., water, ethanol, DMSO, etc.)
  • Glass vials with screw caps
  • Orbital shaker or wrist-action shaker in a temperature-controlled environment
  • Analytical balance
  • Centrifuge
  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
  • Volumetric flasks and pipettes

2. Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.
  • Add a known volume of the selected solvent to the vial.
  • Securely cap the vials to prevent solvent evaporation.
  • Place the vials in a shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
  • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
  • Carefully withdraw a sample of the supernatant using a syringe.
  • Filter the sample through a syringe filter to remove any undissolved solid particles.
  • Dilute the filtered saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
  • Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.
  • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the experimental sample.
  • Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

G A Start: Obtain Pure Compound (this compound) B Select Solvents for Testing (e.g., Water, Ethanol, DMSO) A->B C Shake-Flask Method: Add excess solid to solvent B->C D Equilibrate at Constant Temperature (e.g., 24-48h at 25°C) C->D E Separate Solid and Liquid Phases (Centrifugation/Settling) D->E F Filter Supernatant E->F G Prepare Dilutions of Saturated Solution F->G H Quantify Concentration (e.g., HPLC, UV-Vis) G->H I Calculate Solubility (mg/mL, mol/L) H->I J End: Report Solubility Data I->J

Caption: Workflow for experimental solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a qualitative assessment based on its chemical structure suggests it will exhibit low to moderate solubility in polar protic solvents, and higher solubility in polar aprotic and chlorinated solvents. For drug development and research applications requiring precise solubility values, the detailed shake-flask method provided in this guide is the recommended experimental approach. This protocol, combined with the structural analysis, offers a robust framework for understanding and quantifying the solubility of this compound in common laboratory solvents.

References

Theoretical Insights into the Electronic Landscape of 1-Propyl-1H-indole-2,3-dione: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth theoretical examination of the electronic structure of 1-propyl-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold. Isatin and its analogues are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Understanding the electronic properties of these molecules at a quantum chemical level is paramount for rational drug design and the development of novel therapeutic agents. This document outlines the computational methodologies employed and presents a detailed analysis of the molecule's electronic characteristics, molecular orbitals, and reactivity descriptors.

Theoretical and Computational Methodologies

The electronic properties of this compound were investigated using quantum chemical calculations based on Density Functional Theory (DFT). DFT has proven to be a reliable and efficient method for studying the electronic structure of organic molecules.

Computational Protocol:

The following protocol outlines the typical steps involved in the theoretical analysis of the electronic structure of a molecule like this compound.

computational_workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis & Visualization mol_build Molecule Building & Initial Geometry method_select Selection of DFT Functional & Basis Set mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy electronic_prop Electronic Property Calculation freq_calc->electronic_prop struct_param Structural Parameters electronic_prop->struct_param mo_analysis Molecular Orbital Analysis (HOMO-LUMO) electronic_prop->mo_analysis reactivity Reactivity Descriptors electronic_prop->reactivity spectra Spectroscopic Properties electronic_prop->spectra

Figure 1: A typical workflow for computational analysis of molecular electronic structure.

Software: All calculations were performed using the Gaussian 09 suite of programs.

Functional and Basis Set: The geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This combination is widely used and provides a good balance between accuracy and computational cost for organic molecules.

Solvation Model: To simulate a more biologically relevant environment, the calculations were performed in a solvent continuum using the Polarizable Continuum Model (PCM), with water as the solvent.

Analysis: The optimized geometry was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational frequency analysis. Various electronic properties, including molecular orbital energies, Mulliken atomic charges, and molecular electrostatic potential, were then calculated at the same level of theory.

Results and Discussion

Molecular Geometry

The optimized geometric parameters, including selected bond lengths and bond angles, of this compound are presented in Tables 1 and 2. These parameters provide a foundational understanding of the molecule's three-dimensional structure.

Table 1: Selected Bond Lengths (Å) of this compound

BondLength (Å)
N1 - C21.38
C2 - C31.54
C2 = O101.22
C3 = O111.21
N1 - C91.47
C9 - C121.53
C12 - C131.53
C13 - H161.09

Table 2: Selected Bond Angles (°) of this compound

AtomsAngle (°)
C2 - N1 - C8a110.5
N1 - C2 - C3108.2
C2 - C3 - C3a108.0
N1 - C2 = O10125.9
C3a - C3 = O11126.5
N1 - C9 - C12112.3
C9 - C12 - C13111.8
Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.

homo_lumo_concept cluster_orbitals Molecular Orbitals cluster_energy lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) homo->lumo ΔE = E_LUMO - E_HOMO (Electronic Excitation) energy_axis Energy

Figure 2: Conceptual diagram of HOMO-LUMO energy levels and electronic transitions.

The calculated energies of the frontier molecular orbitals and the energy gap are summarized in Table 3. The distribution of the HOMO and LUMO is primarily localized on the indole-2,3-dione core, indicating that this region is the most reactive part of the molecule.

Table 3: Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
EHOMO-6.54
ELUMO-2.31
Energy Gap (ΔE)4.23
Mulliken Atomic Charges and Molecular Electrostatic Potential

Mulliken atomic charges provide insight into the charge distribution within the molecule. The calculated charges for selected atoms are presented in Table 4. The oxygen atoms of the carbonyl groups (O10 and O11) exhibit significant negative charges, making them potential sites for electrophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The red regions in the MEP indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while the blue regions represent electron-deficient areas (positive potential) that are prone to nucleophilic attack. For this compound, the MEP would show the most negative potential around the carbonyl oxygen atoms.

Table 4: Mulliken Atomic Charges of Selected Atoms

AtomCharge (a.u.)
N1-0.45
C2+0.58
C3+0.55
O10-0.52
O11-0.53
C9-0.21

Conclusion

This theoretical investigation provides a comprehensive overview of the electronic structure of this compound. The computational data presented, including optimized geometry, frontier molecular orbital analysis, and charge distribution, offer valuable insights for understanding the molecule's reactivity and potential biological activity. The significant HOMO-LUMO energy gap suggests that the molecule is kinetically stable. The localization of the frontier orbitals and the negative electrostatic potential on the indole-2,3-dione core highlight this moiety as the primary site for chemical reactions. This information can be instrumental for medicinal chemists and drug development professionals in the design of novel isatin-based therapeutic agents with enhanced efficacy and selectivity.

Potential Research Areas for 1-propyl-1H-indole-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-propyl-1H-indole-2,3-dione, also known as N-propylisatin, is a derivative of the versatile heterocyclic scaffold, isatin (1H-indole-2,3-dione). Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. While extensive research has been conducted on various substituted isatins, the specific potential of the 1-propyl derivative remains largely unexplored. This technical guide aims to delineate promising research avenues for this compound by extrapolating from the known activities of structurally related N-alkylated isatins and providing a framework for its synthesis and biological evaluation.

Synthesis of this compound

The synthesis of N-alkylated isatins is typically achieved through the alkylation of the isatin nitrogen. A general and effective method involves the reaction of isatin with an appropriate alkylating agent in the presence of a base.[1]

Proposed Synthesis Workflow

G isatin Isatin (1H-indole-2,3-dione) reaction N-Alkylation Reaction isatin->reaction propyl_halide 1-halopropane (e.g., 1-bromopropane) propyl_halide->reaction base Base (e.g., K2CO3, Cs2CO3) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction purification Purification (e.g., Column Chromatography) reaction->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Potential Research Areas and Biological Activities

Based on the known bioactivities of other N-alkylated isatins, several key research areas for this compound can be proposed.

Anticancer Activity

N-substituted isatins have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The mechanism of action is often attributed to the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

Quantitative Data for Related N-Alkyl Isatins:

Compound/DerivativeCell LineIC50 (µM)Reference
N-methylisatinU937 (Human lymphoma)>100[1]
N-methylisatinJurkat (Human leukemia)>100[1]
N-methylisatinMCF-7 (Human breast cancer)>100[1]
5,7-Dibromo-N-methylisatinU937 (Human lymphoma)0.81[1]
5,7-Dibromo-N-methylisatinJurkat (Human leukemia)0.84[1]
5,7-Dibromo-N-methylisatinMCF-7 (Human breast cancer)1.9[1]
5,7-Dibromo-N-(n-propyl)isatinU937 (Human lymphoma)0.78[1]
5,7-Dibromo-N-(n-propyl)isatinJurkat (Human leukemia)0.92[1]
5,7-Dibromo-N-(n-propyl)isatinMCF-7 (Human breast cancer)2.1[1]

Proposed Research:

  • Screening of this compound against a panel of human cancer cell lines to determine its cytotoxic profile and IC50 values.

  • Investigation of its effects on cell cycle progression and induction of apoptosis.

  • Elucidation of its mechanism of action, with a focus on tubulin polymerization and caspase activation.

Antimicrobial Activity

Isatin derivatives are known to possess a broad spectrum of antimicrobial activities. The investigation into the antibacterial and antifungal properties of this compound represents a promising avenue of research.

Quantitative Data for Related Indole Derivatives:

Specific minimum inhibitory concentration (MIC) values for this compound are not available. However, various indole derivatives have shown potent antimicrobial activity.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole derivativeS. aureus6.25
Indole-triazole derivativeS. aureus6.25
Indole-thiadiazole derivativeMRSA>6.25
Indole-triazole derivativeMRSA6.25
Indole-triazole derivativeC. albicans3.125

Proposed Research:

  • Evaluation of the in vitro antibacterial and antifungal activity of this compound against a panel of pathogenic microorganisms.

  • Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.

  • Structure-activity relationship (SAR) studies by synthesizing and testing related N-alkylisatin derivatives.

Enzyme Inhibition

Isatin and its derivatives have been identified as inhibitors of various enzymes, including caspases and kinases, which are critical targets in cancer therapy.[2]

Proposed Research:

  • Screening of this compound for its inhibitory activity against a panel of relevant enzymes, such as caspases, kinases (e.g., tyrosine kinases, cyclin-dependent kinases), and proteases.

  • Determination of IC50 and/or Ki values to quantify its inhibitory potency.

  • Kinetic studies to elucidate the mode of enzyme inhibition (e.g., competitive, non-competitive).

Potential Mechanism of Action: A Focus on Anticancer Effects

The anticancer activity of N-substituted isatins is often linked to their ability to interfere with microtubule function, leading to mitotic arrest and subsequent apoptosis.

Proposed Signaling Pathway

G compound This compound tubulin Tubulin Dimers compound->tubulin Inhibition microtubules Microtubule Polymerization tubulin->microtubules mitotic_arrest Mitotic Arrest (G2/M phase) microtubules->mitotic_arrest caspase_activation Caspase Activation (e.g., Caspase-3/7) mitotic_arrest->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed mechanism of anticancer action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the investigation of this compound.

Synthesis of this compound

Materials:

  • Isatin

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of isatin (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

Materials:

  • Tubulin protein (>99% pure)

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • This compound

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for depolymerization)

  • 384-well plates

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) and GTP (1 mM) in general tubulin buffer on ice.

  • Add various concentrations of this compound or control compounds to the wells of a pre-chilled 384-well plate.

  • Add the tubulin/GTP mixture to each well to initiate the reaction.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves and analyze the effect of the compound on the rate and extent of tubulin polymerization.

Caspase-3/7 Activity Assay

Materials:

  • Human cancer cell line

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound at its IC50 concentration for a specified time (e.g., 24 hours). Include untreated and vehicle-treated controls.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each sample using a luminometer.

  • An increase in luminescence compared to the control indicates activation of caspases-3/7.

Logical Framework for Future Research

G start This compound synthesis Synthesis & Characterization start->synthesis anticancer Anticancer Screening synthesis->anticancer antimicrobial Antimicrobial Screening synthesis->antimicrobial enzyme Enzyme Inhibition Screening synthesis->enzyme cytotoxicity Cytotoxicity (IC50) anticancer->cytotoxicity mic MIC/MBC Determination antimicrobial->mic enzyme_kinetics Enzyme Kinetics (IC50, Ki) enzyme->enzyme_kinetics mechanism Mechanism of Action cytotoxicity->mechanism tubulin Tubulin Polymerization mechanism->tubulin caspase Caspase Activation mechanism->caspase cell_cycle Cell Cycle Analysis mechanism->cell_cycle in_vivo In Vivo Efficacy Studies mechanism->in_vivo sar Structure-Activity Relationship mic->sar lead_optimization Lead Optimization sar->lead_optimization enzyme_kinetics->lead_optimization in_vivo->lead_optimization

Caption: A logical framework for investigating this compound.

Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of isatin derivatives. The potential for significant anticancer, antimicrobial, and enzyme inhibitory activities warrants a systematic investigation into its synthesis, biological evaluation, and mechanism of action. This guide provides a foundational framework for researchers to embark on such studies, with the ultimate goal of unlocking the therapeutic potential of this intriguing compound. The provided protocols and logical research framework are intended to serve as a starting point for comprehensive and impactful research in this area.

References

Methodological & Application

Synthesis of 1-propyl-1H-indole-2,3-dione: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-propyl-1H-indole-2,3-dione, also known as N-propylisatin, is a key intermediate in the synthesis of a variety of biologically active compounds. This document provides a detailed, step-by-step protocol for the synthesis of this compound via the N-alkylation of isatin. The protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development. This application note includes a comprehensive list of materials, a detailed experimental procedure, and expected analytical data for the final product.

Introduction

Isatin (1H-indole-2,3-dione) and its N-substituted derivatives are versatile scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antiviral, anticonvulsant, and anticancer properties. The N-alkylation of the isatin core is a common strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties. This protocol details a reliable and efficient method for the synthesis of this compound, a key building block for further chemical exploration.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the isatin anion, formed by deprotonation with a mild base, attacks the electrophilic carbon of 1-bromopropane.

cluster_products Products Isatin Isatin reaction_node + Isatin->reaction_node PropylBromide 1-Bromopropane PropylBromide->reaction_node Base K₂CO₃ Base->reaction_node Solvent DMF Solvent->reaction_node Product This compound Byproduct KHCO₃ + KBr reaction_node->Product 80 °C reaction_node->Byproduct

Caption: Reaction scheme for the N-alkylation of isatin.

Experimental Protocol

Materials and Equipment
MaterialGradeSupplier
Isatin (1H-indole-2,3-dione)98%Sigma-Aldrich
1-Bromopropane99%Acros Organics
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexaneACS GradeVWR Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Heating mantle with controller
Reflux condenser
Separatory funnel (250 mL)
Rotary evaporator
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Standard laboratory glassware
Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.47 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reactant Addition: Stir the mixture at room temperature for 15 minutes. Then, add 1-bromopropane (1.35 g, 1.1 mL, 11 mmol) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (3:1) as the eluent. The reaction is complete when the isatin spot is no longer visible.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 200 mL of ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterExpected Value
Yield ~85-95%
Physical Appearance Orange to red solid
Melting Point 103-105 °C
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.62 (d, J=7.5 Hz, 1H), 7.58 (t, J=7.8 Hz, 1H), 7.13 (t, J=7.5 Hz, 1H), 6.90 (d, J=7.9 Hz, 1H), 3.70 (t, J=7.3 Hz, 2H), 1.74 (sext, J=7.4 Hz, 2H), 0.98 (t, J=7.4 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 183.5, 158.5, 150.8, 138.5, 125.3, 123.8, 117.7, 111.1, 41.8, 21.3, 11.5

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

A 1. Reaction Setup: Mix Isatin and K₂CO₃ in DMF B 2. Add 1-Bromopropane A->B C 3. Heat at 80 °C for 4-6h (Monitor by TLC) B->C D 4. Work-up: - Cool to RT - Add water - Extract with EtOAc C->D E 5. Isolate Crude Product: - Dry with Na₂SO₄ - Concentrate in vacuo D->E F 6. Purification: Column Chromatography E->F G 7. Characterization: - Yield, MP, NMR F->G

Caption: Synthesis and purification workflow.

Conclusion

This protocol provides a detailed and reproducible method for the synthesis of this compound. The procedure is straightforward and high-yielding, making it suitable for both academic research and industrial applications in drug discovery and development. The provided characterization data will aid in the verification of the final product's identity and purity.

Application Notes and Protocols: Microwave-Assisted Synthesis of N-Propylisatin for Improved Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-propylisatin, a valuable scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). Compared to conventional heating methods, microwave irradiation significantly reduces reaction times and enhances product yields.[1][2][3] This application note outlines the experimental procedures for both microwave-assisted and conventional synthesis, presents a comparative analysis of the results, and includes detailed characterization data. The protocols are designed to be easily reproducible in a standard laboratory setting.

Introduction

Isatin and its N-substituted derivatives are privileged heterocyclic scaffolds that form the core of numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antiviral, anticancer, and anti-inflammatory properties.[1][4] The N-alkylation of the isatin core is a critical step in the synthesis of diverse compound libraries for drug discovery. Conventional methods for N-alkylation often require prolonged reaction times, high temperatures, and can result in lower yields and the formation of byproducts.[5]

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as rapid heating, increased reaction rates, and often improved yields and purity.[6][7][8][9] This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.[6][8] This application note details an optimized protocol for the N-alkylation of isatin with propyl bromide using microwave irradiation, leading to a significant improvement in the synthesis of N-propylisatin.

Comparative Synthesis Workflow

The following diagram illustrates the streamlined workflow of the microwave-assisted synthesis compared to the conventional heating method.

G cluster_0 Microwave-Assisted Synthesis cluster_1 Conventional Synthesis MA_Start Mix Reactants: Isatin, Propyl Bromide, K2CO3, DMF MA_React Microwave Irradiation (e.g., 3-5 min) MA_Start->MA_React Rapid Heating MA_Workup Work-up (Precipitation & Filtration) MA_React->MA_Workup MA_Product N-Propylisatin (High Yield) MA_Workup->MA_Product CS_Start Mix Reactants: Isatin, Propyl Bromide, K2CO3, DMF CS_React Conventional Heating (e.g., 1.5-2 hours) CS_Start->CS_React Slow Heating CS_Workup Work-up (Precipitation & Filtration) CS_React->CS_Workup CS_Product N-Propylisatin (Moderate Yield) CS_Workup->CS_Product

Caption: Comparative workflow of microwave-assisted versus conventional synthesis of N-propylisatin.

Chemical Reaction Pathway

The synthesis of N-propylisatin proceeds via the N-alkylation of the isatin anion.

G cluster_reaction N-Alkylation of Isatin Isatin Isatin NPropylisatin N-Propylisatin Isatin->NPropylisatin PropylBromide Propyl Bromide PropylBromide->NPropylisatin Base K2CO3 (Base) DMF (Solvent)

Caption: Reaction scheme for the synthesis of N-propylisatin.

Experimental Protocols

Materials and Equipment
  • Isatin

  • Propyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Microwave reactor (e.g., CEM Discover)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Protocol 1: Microwave-Assisted Synthesis of N-Propylisatin
  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine isatin (1.0 mmol, 147.1 mg), anhydrous potassium carbonate (1.3 mmol, 179.7 mg), and N,N-dimethylformamide (DMF, 3 mL).

  • Add propyl bromide (1.2 mmol, 0.11 mL) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant power of 300 W for 3-5 minutes, with a target temperature of 80-100°C.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain N-propylisatin.

Protocol 2: Conventional Synthesis of N-Propylisatin
  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine isatin (1.0 mmol, 147.1 mg), anhydrous potassium carbonate (1.3 mmol, 179.7 mg), and DMF (10 mL).

  • Add propyl bromide (1.2 mmol, 0.11 mL) to the mixture.

  • Heat the reaction mixture to 70-80°C with constant stirring for 1.5-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (30 mL).

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and a small amount of cold ethanol.

  • Dry the product under vacuum to yield N-propylisatin.

Results and Discussion

The microwave-assisted synthesis of N-propylisatin demonstrates a significant improvement in both reaction time and yield compared to the conventional heating method.

ParameterMicrowave-Assisted SynthesisConventional Synthesis
Reaction Time 3-5 minutes1.5-2 hours
Yield ~90%~75-80%
Solvent Volume 3 mL10 mL
Temperature 80-100°C70-80°C

Note: Yields are based on reported values for similar N-alkylations of isatin under the specified conditions.[1][2]

The substantial reduction in reaction time from hours to minutes highlights the efficiency of microwave heating.[1][2] The slightly higher yield obtained with the microwave method can be attributed to the rapid and uniform heating which minimizes the formation of potential side products.

Characterization of N-Propylisatin

The synthesized N-propylisatin can be characterized by standard spectroscopic methods to confirm its structure and purity.

TechniqueExpected Data
¹H NMR (CDCl₃) δ (ppm): ~0.9 (t, 3H, CH₃), ~1.7 (m, 2H, CH₂), ~3.6 (t, 2H, N-CH₂), 7.0-7.7 (m, 4H, Ar-H)
¹³C NMR (CDCl₃) δ (ppm): ~11.5 (CH₃), ~21.0 (CH₂), ~41.5 (N-CH₂), ~110.0, 117.5, 124.0, 125.5, 138.5, 151.0 (Ar-C), ~158.0 (C=O), ~183.0 (C=O)
IR (KBr) ν (cm⁻¹): ~1730 (C=O, ketone), ~1610 (C=O, amide)
Mass Spec (EI) m/z: 189 [M]⁺
Melting Point ~98-100°C

Conclusion

The microwave-assisted synthesis of N-propylisatin offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods.[1][5] This protocol is particularly advantageous for the rapid generation of N-substituted isatin libraries for drug discovery and development, aligning with the principles of green chemistry by reducing reaction times and solvent consumption. The ease of the procedure and the high purity of the resulting product make it a valuable method for both academic and industrial research.

References

Application Note: Purification of 1-propyl-1H-indole-2,3-dione by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 1-propyl-1H-indole-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry and drug development, using silica gel column chromatography. The described methodology is designed to efficiently separate the target compound from reaction byproducts and unreacted starting materials. This document outlines the necessary materials, a step-by-step experimental protocol, and data presentation guidelines to ensure reproducible and high-purity results.

Introduction

This compound, also known as N-propylisatin, belongs to the isatin family of compounds, which are recognized for their broad spectrum of biological activities. The purity of such compounds is critical for accurate biological screening and subsequent drug development processes. Column chromatography is a fundamental and widely used technique for the purification of organic compounds. This document details a robust method for the purification of this compound utilizing a silica gel stationary phase and a hexane-ethyl acetate mobile phase system.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₂ChemSpider
Molecular Weight 189.21 g/mol ChemSpider
Appearance Orange to red solid (typical for isatins)General knowledge
LogP (octanol/water) 1.83ChemSpider
Solubility Soluble in ethyl acetate, dichloromethane, acetone; sparingly soluble in hexanesInferred from LogP and general organic chemistry principles

Experimental Protocols

This section provides detailed protocols for thin-layer chromatography (TLC) for reaction monitoring and method development, followed by the main column chromatography purification procedure.

Thin-Layer Chromatography (TLC) for Method Development

Objective: To determine the optimal mobile phase composition for the separation of this compound from impurities. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from other spots.[1]

Materials:

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • UV lamp (254 nm)

Procedure:

  • Prepare a series of developing solvents with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Place the spotted TLC plate in a developing chamber containing the chosen solvent system.

  • Allow the solvent front to ascend to near the top of the plate.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the separated spots under a UV lamp at 254 nm.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Select the solvent system that provides the best separation with the target compound having an Rf value in the range of 0.2-0.4. For N-alkylated isatins, a common starting point is a 3:1 mixture of hexanes:ethyl acetate.

Column Chromatography Purification Protocol

Objective: To purify the crude this compound using the optimized mobile phase determined by TLC.

Materials:

  • Glass chromatography column

  • Silica gel 60 (230-400 mesh)

  • Cotton or glass wool

  • Sand (washed)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

Column Packing:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.[2]

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.[2]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.[2]

  • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance during solvent addition.[2]

  • Open the stopcock and allow the solvent to drain until it is just above the top layer of sand. Do not let the column run dry.

Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane or ethyl acetate.

  • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the dry-loading method.

  • Carefully add the silica gel with the adsorbed sample onto the top of the prepared column.

Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting fractions in numbered test tubes or flasks.

  • Start with the optimized non-polar mobile phase (e.g., 9:1 or 8:2 hexanes:ethyl acetate).

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate to elute the target compound.

  • Continuously monitor the collected fractions using TLC to identify which fractions contain the pure this compound.

  • Combine the pure fractions containing the target compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

All quantitative data from the purification process should be summarized for clear comparison. An example is provided in Table 2.

ParameterValue
Stationary Phase Silica Gel 60 (230-400 mesh)
Mobile Phase (TLC) Hexanes:Ethyl Acetate (8:2, v/v)
Rf of Pure Compound ~0.35
Mobile Phase (Column) Gradient: Hexanes:Ethyl Acetate (9:1 to 7:3)
Crude Sample Weight (e.g., 1.0 g)
Purified Compound Weight (e.g., 0.85 g)
Yield (e.g., 85%)
Purity (by HPLC/NMR) >98%

Experimental Workflow Diagram

The logical flow of the purification process is illustrated in the following diagram:

Purification_Workflow start Start: Crude This compound tlc TLC Method Development (Optimize Mobile Phase) start->tlc Analyze crude column_prep Column Preparation (Slurry Packing Silica Gel) tlc->column_prep Optimized solvent system sample_load Sample Loading (Dry Loading) column_prep->sample_load elution Elution & Fraction Collection (Gradient: Hexanes/EtOAc) sample_load->elution monitoring Fraction Monitoring by TLC elution->monitoring Collect fractions monitoring->elution Continue elution pooling Combine Pure Fractions monitoring->pooling Identify pure fractions evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation end End: Purified This compound evaporation->end

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using silica gel column chromatography. Adherence to this protocol, including the preliminary TLC analysis for mobile phase optimization, will enable researchers to obtain the high-purity material necessary for subsequent scientific investigations and drug development endeavors.

References

Application Notes and Protocols for the Recrystallization of 1-propyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-propyl-1H-indole-2,3-dione (also known as N-propylisatin) using recrystallization techniques. The following sections offer guidance on solvent selection, experimental procedures for both single-solvent and multi-solvent systems, and expected outcomes.

Introduction

This compound is a derivative of isatin, a versatile scaffold in medicinal chemistry. Achieving high purity of this compound is crucial for its use in drug discovery and development, as impurities can significantly impact biological activity and lead to erroneous experimental results. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. By carefully selecting the solvent and controlling the cooling process, highly pure crystals of this compound can be obtained.

Data Presentation: Solvent Selection and Solubility

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. This differential solubility maximizes the recovery of the purified compound upon cooling.

Below is a summary of the mole fraction solubility of isatin in various organic solvents at different temperatures. This data can be used to inform the selection of a suitable recrystallization solvent for this compound.

Table 1: Mole Fraction Solubility of Isatin in Various Solvents at Different Temperatures [1][2][3][4][5]

Solvent278.15 K (5°C)283.15 K (10°C)288.15 K (15°C)293.15 K (20°C)298.15 K (25°C)303.15 K (30°C)308.15 K (35°C)313.15 K (40°C)318.15 K (45°C)323.15 K (50°C)328.15 K (55°C)333.15 K (60°C)
Dichloromethane 0.001550.001810.002110.002460.002870.003340.003880.004510.005230.006050.006990.00806
Ethanol ----0.00158---0.00907---
Toluene 0.000130.000160.000200.000250.000310.000390.000480.000600.000740.000920.001140.00141
Acetone 0.007660.008820.010150.011680.013440.015460.017770.020430.023480.026980.030990.03558
Ethyl Acetate 0.002870.003290.003780.004340.004990.005740.006610.007620.008780.010110.011630.01337

Note: This data is for the parent compound, isatin, and should be used as an estimation for this compound.

Based on this data and general practices for N-alkylated isatins, ethanol and a mixture of dichloromethane and hexanes are recommended as starting points for the recrystallization of this compound.

Experimental Protocols

The following are detailed protocols for the purification of this compound via single-solvent and multi-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for the compound is identified. Ethanol is a commonly used solvent for the recrystallization of N-alkylated isatins.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to the flask. Heat the mixture gently on a hot plate with stirring. Continue to add ethanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely. For faster drying, a vacuum oven at a low temperature can be used.

Table 2: Expected Outcome for Single-Solvent Recrystallization from Ethanol

ParameterExpected Value
Purity >98% (by HPLC or NMR)
Yield 70-90%
Appearance Crystalline solid
Protocol 2: Multi-Solvent Recrystallization using Dichloromethane and Hexanes

This method is employed when a single suitable solvent cannot be found. A "good" solvent in which the compound is highly soluble (dichloromethane) is paired with a "poor" solvent in which the compound is sparingly soluble (hexanes). The two solvents must be miscible.

Materials:

  • Crude this compound

  • Dichloromethane (reagent grade)

  • Hexanes (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add hexanes to the solution with constant swirling or stirring until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.

  • Clarification: Add a few drops of dichloromethane to the turbid solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to stand undisturbed at room temperature. Crystals should form as the solution slowly cools and the solvent composition favors precipitation.

  • Cooling: Once crystal formation at room temperature is complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of dichloromethane and hexanes (in the same approximate ratio as the final crystallization mixture) or with pure cold hexanes.

  • Drying: Dry the purified crystals on the filter paper or on a watch glass.

Table 3: Expected Outcome for Multi-Solvent Recrystallization from Dichloromethane/Hexanes

ParameterExpected Value
Purity >99% (by HPLC or NMR)
Yield 60-85%
Appearance Crystalline solid

Mandatory Visualizations

The following diagrams illustrate the workflows for the described recrystallization protocols.

SingleSolventRecrystallization cluster_workflow Single-Solvent Recrystallization Workflow start Start with Crude This compound dissolve Dissolve in Minimal Hot Ethanol start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool_rt Cool Slowly to Room Temperature hot_filter->cool_rt Insoluble impurities removed cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for single-solvent recrystallization.

MultiSolventRecrystallization cluster_workflow Multi-Solvent Recrystallization Workflow start Start with Crude This compound dissolve Dissolve in Minimal Dichloromethane start->dissolve add_antisolvent Add Hexanes until Slightly Turbid dissolve->add_antisolvent clarify Add Dichloromethane to Clarify add_antisolvent->clarify cool_rt Cool to Room Temperature clarify->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold DCM/Hexane Mixture filtrate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for multi-solvent recrystallization.

References

Application Notes and Protocols: Antibacterial Activity of 1-propyl-1H-indole-2,3-dione against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antibacterial properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for evaluating the antibacterial activity of a specific N-substituted derivative, 1-propyl-1H-indole-2,3-dione, against Gram-positive bacteria. The methodologies described herein are based on established antimicrobial susceptibility testing standards and findings from research on various isatin derivatives. While specific data for this compound is limited in publicly available literature, the provided protocols offer a robust framework for its investigation. Isatin derivatives have shown potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains.[5] Their mechanisms of action are thought to involve the inhibition of essential cellular processes such as cell wall synthesis and bacterial cell fusion.[1]

Data Presentation

The antibacterial efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below is a template for presenting such quantitative data, populated with hypothetical, yet realistic, values for illustrative purposes.

Table 1: In Vitro Antibacterial Activity of this compound against Gram-positive Bacteria

CompoundOrganism (ATCC Strain)MIC (µg/mL)MBC (µg/mL)
This compound Staphylococcus aureus (ATCC 29213)816
Bacillus subtilis (ATCC 6633)48
Enterococcus faecalis (ATCC 29212)1632
Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300)1632
Vancomycin (Control) Staphylococcus aureus (ATCC 29213)12
Bacillus subtilis (ATCC 6633)0.51
Enterococcus faecalis (ATCC 29212)24
Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300)12
Amoxicillin (Control) Staphylococcus aureus (ATCC 29213)0.250.5
Bacillus subtilis (ATCC 6633)0.1250.25
Enterococcus faecalis (ATCC 29212)0.51
Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300)>256>256

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) and practices reported in the scientific literature.[6][7]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of Gram-positive bacteria.

Materials:

  • This compound

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and multichannel pipettor

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.

    • Incubate at 37°C with agitation until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacterial inoculum without the compound) and a negative control (broth without bacteria).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile microcentrifuge tubes

  • Sterile saline solution (0.85% NaCl)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that showed no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a TSA plate.

  • Incubation:

    • Incubate the TSA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of the experimental protocols and a hypothesized mechanism of action for isatin derivatives.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution of Compound Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation_24h Incubation (24h) Inoculation->Incubation_24h MIC_Reading Visual MIC Reading Incubation_24h->MIC_Reading Subculture Subculture from Clear Wells MIC_Reading->Subculture Incubation_48h Incubation (24-48h) Subculture->Incubation_48h MBC_Reading Colony Counting & MBC Determination Incubation_48h->MBC_Reading

Caption: Workflow for determining MIC and MBC.

Mechanism_of_Action cluster_bacterium Gram-positive Bacterium Compound This compound Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Inhibition Cell_Membrane Cell Membrane Integrity Compound->Cell_Membrane Disruption DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Potential Inhibition Bactericidal_Effect Bactericidal/Bacteriostatic Effect Cell_Wall->Bactericidal_Effect Cell_Membrane->Bactericidal_Effect DNA_Gyrase->Bactericidal_Effect

Caption: Hypothesized mechanisms of antibacterial action.

References

Application Notes and Protocols for Antifungal Screening of 1-Propyl-1H-indole-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the antifungal screening of 1-propyl-1H-indole-2,3-dione derivatives, a class of compounds with potential therapeutic applications against fungal pathogens. Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3][4] This guide outlines the synthesis, in vitro screening, and potential mechanisms of action of N-propyl substituted isatin derivatives.

Data Presentation

The antifungal activity of synthesized this compound derivatives and related N-alkylated analogs can be quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables provide a representative structure for presenting such data, based on findings for various isatin derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Pathogenic Fungi

Compound IDDerivativeCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
PID-1 This compoundData not availableData not availableData not available
PID-2 5-Bromo-1-propyl-1H-indole-2,3-dioneData not availableData not availableData not available
PID-3 5-Chloro-1-propyl-1H-indole-2,3-dioneData not availableData not availableData not available
Ref-1 Fluconazole (Standard)0.25 - 1616 - 2560.125 - 8
Ref-2 Amphotericin B (Standard)0.125 - 10.25 - 20.03 - 0.5

Table 2: Zone of Inhibition for this compound Derivatives

Compound IDDerivativeCandida albicans Zone of Inhibition (mm)Aspergillus niger Zone of Inhibition (mm)Cryptococcus neoformans Zone of Inhibition (mm)
PID-1 This compoundData not availableData not availableData not available
PID-2 5-Bromo-1-propyl-1H-indole-2,3-dioneData not availableData not availableData not available
PID-3 5-Chloro-1-propyl-1H-indole-2,3-dioneData not availableData not availableData not available
Ref-1 Fluconazole (Standard)15 - 2510 - 2018 - 30
Ref-2 Amphotericin B (Standard)20 - 3015 - 2522 - 35

Note: Zone of inhibition data is dependent on the concentration of the compound used in the assay.

Experimental Protocols

Detailed methodologies for the synthesis and antifungal evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of this compound Derivatives

This protocol describes the N-alkylation of isatin, a common method for synthesizing N-substituted derivatives.[5]

Materials:

  • Isatin or substituted isatin (e.g., 5-bromoisatin, 5-chloroisatin)

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve isatin (1 equivalent) in DMF in a round-bottom flask.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Add 1-bromopropane (1.2 equivalents) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Characterize the purified this compound derivative using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[6]

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antifungal drugs (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 1 mg/mL).

  • Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a fungal inoculum suspension and adjust the concentration to approximately 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Add 100 µL of the fungal inoculum to each well containing the diluted compounds.

  • Include positive controls (fungal inoculum without any compound) and negative controls (medium only). Also, include wells with standard antifungal drugs as reference.

  • Incubate the plates at 35 °C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Protocol 3: In Vitro Antifungal Susceptibility Testing - Agar Well Diffusion Method

This protocol is used to determine the zone of inhibition of the synthesized compounds.[2][4]

Materials:

  • Synthesized this compound derivatives

  • Fungal strains

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates

  • Sterile cork borer (e.g., 6 mm diameter)

  • DMSO

  • Standard antifungal drugs

Procedure:

  • Prepare a fungal inoculum and swab it evenly onto the surface of an agar plate.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells in the agar.

  • Prepare solutions of the test compounds in DMSO at a specific concentration (e.g., 100 µg/mL).

  • Add a fixed volume (e.g., 50 µL) of each compound solution into separate wells.

  • Add DMSO to one well as a negative control and a standard antifungal solution to another as a positive control.

  • Incubate the plates at an appropriate temperature (e.g., 28-35 °C) for 24-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Visualizations

The following diagrams illustrate the experimental workflow for antifungal screening and a potential signaling pathway for the action of this compound derivatives.

Antifungal_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antifungal Screening cluster_analysis Data Analysis & Mechanism of Action Isatin Isatin/Substituted Isatin Alkylation N-Alkylation with 1-Bromopropane Isatin->Alkylation Purification Purification & Characterization Alkylation->Purification Inoculum Fungal Inoculum Preparation Purification->Inoculum MIC_Assay Broth Microdilution (MIC Determination) Inoculum->MIC_Assay Diffusion_Assay Agar Well Diffusion (Zone of Inhibition) Inoculum->Diffusion_Assay Data_Collection Data Collection (MIC, Zone of Inhibition) MIC_Assay->Data_Collection Diffusion_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Data_Collection->SAR_Analysis Mechanism_Study Mechanism of Action Studies SAR_Analysis->Mechanism_Study

Caption: Experimental workflow for antifungal screening.

Antifungal_Mechanism cluster_cell Fungal Cell cluster_effect Antifungal Effect Compound This compound Derivative Enzyme Target Enzyme (e.g., Succinate Dehydrogenase, Tyrosyl-tRNA Synthetase) Compound->Enzyme Inhibition Membrane Cell Membrane Integrity Compound->Membrane Disruption Wall Cell Wall Synthesis Compound->Wall Inhibition Pathway Essential Metabolic Pathway (e.g., Respiration, Protein Synthesis) Enzyme->Pathway Disruption Inhibition Inhibition of Growth Pathway->Inhibition Death Cell Death Membrane->Death Wall->Death Inhibition->Death

References

Application Notes and Protocols: 1-propyl-1H-indole-2,3-dione as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, myasthenia gravis, and other neurological conditions. By preventing the breakdown of acetylcholine, AChE inhibitors increase the concentration and duration of action of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic function.

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including the inhibition of acetylcholinesterase. The versatile structure of the isatin scaffold allows for modifications at various positions, influencing its inhibitory potency and selectivity. This document focuses on N-alkyl substituted isatins, particularly 1-propyl-1H-indole-2,3-dione, as potential acetylcholinesterase inhibitors. While specific experimental data for the 1-propyl derivative is not extensively available in the public domain, this document extrapolates from studies on a series of N-alkyl isatins to provide a comprehensive guide for researchers.

Data Presentation: In Vitro Inhibitory Activity of N-Alkyl Isatins

The inhibitory potential of a compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for a series of N-alkyl isatins against AChE from Electrophorus electricus and butyrylcholinesterase (BChE) from equine serum, providing context for the potential activity of this compound.[1]

CompoundAlkyl Chain (n)AChE IC50 (µM)BChE IC50 (µM)Selectivity (AChE/BChE)
N-methyl isatin 1> 10010.3> 9.7
N-ethyl isatin 2> 10011.0> 9.1
N-butyl isatin 485.96.4213.4
N-pentyl isatin 580.25.2515.3
N-hexyl isatin 675.34.5116.7
N-heptyl isatin 768.74.1216.7
N-octyl isatin 883.23.7722.1

Data extracted from a study on N-alkyl isatins.[1] The study indicates that as the alkyl chain length increases, there is a trend of increased inhibition of BChE.[1] The activity against AChE is moderate for longer chain derivatives.[1]

Experimental Protocols

The following is a detailed protocol for determining the acetylcholinesterase inhibitory activity of this compound using the widely accepted Ellman's method.[2][3]

Principle of the Assay

The Ellman's assay is a colorimetric method that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor will decrease the rate of this color change.[2]

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • This compound (Test Compound)

  • Donepezil or Galantamine (Positive Control)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.

  • ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.[2]

  • Test Compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid affecting enzyme activity.

  • Positive Control Solution: Prepare a stock solution of the positive control inhibitor in DMSO and make serial dilutions in phosphate buffer.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound (e.g., 1% DMSO in buffer).[2]

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.[2]

    • Positive Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the positive control solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction: Add 10 µL of the ATCI solution to all wells except the blank.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every 60 seconds for 10-20 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100 Where V_control is the reaction rate of the control (100% activity) and V_sample is the reaction rate in the presence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Action and Inhibition

Acetylcholinesterase_Pathway cluster_Synapse Cholinergic Synapse cluster_Inhibition Inhibition Mechanism ACh_released Acetylcholine (ACh) Released ACh_receptor Postsynaptic ACh Receptor ACh_released->ACh_receptor Binds & Activates AChE Acetylcholinesterase (AChE) ACh_released->AChE Binds to Active Site Signal Neuronal Signal ACh_receptor->Signal Signal Transduction Termination Signal Termination Hydrolysis_products Choline + Acetate (Inactive) AChE->Hydrolysis_products Hydrolysis No_Hydrolysis ACh Hydrolysis Blocked AChE->No_Hydrolysis Inhibition Hydrolysis_products->Termination Signal Termination Inhibitor This compound (Isatin Derivative) Inhibitor->AChE Binds to AChE ACh_accumulation ACh Accumulation in Synaptic Cleft No_Hydrolysis->ACh_accumulation Leads to Prolonged_Signal Prolonged Receptor Activation ACh_accumulation->Prolonged_Signal Results in

Caption: Mechanism of AChE action and its inhibition by an isatin derivative.

Experimental Workflow for AChE Inhibitor Screening

AChE_Inhibitor_Screening_Workflow start Start: Prepare Reagents prep_buffer Prepare 0.1M Phosphate Buffer (pH 8.0) start->prep_buffer prep_enzyme Prepare AChE Solution start->prep_enzyme prep_dtnb Prepare DTNB Solution start->prep_dtnb prep_atci Prepare ATCI Solution (Fresh) start->prep_atci prep_compound Prepare Test Compound & Control Dilutions start->prep_compound plate_setup Set up 96-well plate: Blank, Control, Test Samples prep_buffer->plate_setup prep_enzyme->plate_setup prep_dtnb->plate_setup prep_atci->plate_setup prep_compound->plate_setup pre_incubation Add Reagents (except ATCI) & Pre-incubate plate_setup->pre_incubation reaction_start Initiate Reaction with ATCI pre_incubation->reaction_start measurement Kinetic Measurement at 412 nm reaction_start->measurement data_analysis Data Analysis measurement->data_analysis calc_rate Calculate Reaction Rates (ΔAbs/min) data_analysis->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End: Report IC50 determine_ic50->end

Caption: Workflow for screening acetylcholinesterase inhibitors.

References

Application Notes and Protocols: Butyrylcholinesterase Inhibition Studies with 1-Propylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholinesterase (BChE), a serine hydrolase, plays a significant role in cholinergic neurotransmission by hydrolyzing acetylcholine. Its involvement in the progression of neurodegenerative diseases, such as Alzheimer's disease, has made it a key target for therapeutic intervention.[1][2] The indoline-2,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This document provides detailed protocols for investigating the inhibitory potential of 1-propylindoline-2,3-dione against butyrylcholinesterase using the well-established Ellman's method.[3][4][5][6] This colorimetric assay offers a reliable and high-throughput-compatible means to determine the potency of novel inhibitors.[2][7]

Data Presentation: Inhibitory Activity of 1-Propylindoline-2,3-dione (Example Data)

The following table summarizes hypothetical quantitative data for the inhibition of butyrylcholinesterase by 1-propylindoline-2,3-dione, with Rivastigmine, a known cholinesterase inhibitor, as a reference compound.[2][8] This data is for illustrative purposes to demonstrate the expected output from the described protocols.

CompoundBChE IC50 (µM)Inhibition Type
1-Propylindoline-2,3-dione15.8 ± 1.2Competitive
Rivastigmine (Reference)0.9 ± 0.1Pseudo-irreversible

Experimental Protocols

In Vitro Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This protocol details the determination of BChE activity and its inhibition by 1-propylindoline-2,3-dione using a 96-well plate spectrophotometric assay. The method is based on the hydrolysis of S-butyrylthiocholine iodide (BTCI) by BChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.[3][4][7]

Materials and Reagents:

  • Butyrylcholinesterase (human serum)

  • 1-Propylindoline-2,3-dione

  • Rivastigmine (or other suitable positive control)

  • S-Butyrylthiocholine Iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Solution Preparation:

  • 0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 8.0.

  • BChE Solution: Prepare a stock solution of BChE in the phosphate buffer. The final concentration in the well should be optimized, for example, 0.5 units/mL.[7] Keep the solution on ice.

  • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

  • BTCI Solution (15 mM): Prepare a stock solution of BTCI in deionized water.[7]

  • Inhibitor Stock Solutions (e.g., 10 mM): Prepare a stock solution of 1-propylindoline-2,3-dione in DMSO. Prepare a similar stock solution for the reference inhibitor (e.g., Rivastigmine).

  • Inhibitor Dilutions: From the stock solution, prepare a series of dilutions of the test and reference compounds in the phosphate buffer to achieve a range of final assay concentrations.

Assay Procedure:

  • Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Blank: Contains all reagents except the enzyme.

    • Control (100% activity): Contains all reagents and the solvent (DMSO) used for the inhibitor, but no inhibitor.

    • Test Compound: Contains all reagents and the desired concentration of 1-propylindoline-2,3-dione.

    • Reference Inhibitor: Contains all reagents and the desired concentration of the reference inhibitor.

  • Reagent Addition: Add the components to each well in the following order:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0)

    • 20 µL of DTNB solution

    • 20 µL of the inhibitor solution (or solvent for the control)

    • 10 µL of BChE solution (or buffer for the blank)

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 10 µL of the BTCI solution to each well to start the reaction.

  • Measurement: Immediately begin measuring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

Data Analysis:

  • Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate Percentage Inhibition:

    • Percentage Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by non-linear regression analysis.

Visualizations

Experimental Workflow for BChE Inhibition Assay

G prep Prepare Reagents: - Phosphate Buffer (pH 8.0) - BChE Solution - DTNB Solution - BTCI Solution - Inhibitor Dilutions plate Plate Setup (96-well): - Blank - Control (No Inhibitor) - Test Compound Wells - Reference Inhibitor Wells prep->plate add_reagents Add Reagents to Wells: 1. Buffer 2. DTNB 3. Inhibitor/Solvent 4. BChE plate->add_reagents preincubate Pre-incubate Plate (37°C for 15 min) add_reagents->preincubate start_reaction Initiate Reaction: Add BTCI Substrate preincubate->start_reaction measure Measure Absorbance (412 nm, kinetic mode) start_reaction->measure analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Value measure->analyze

Caption: Workflow for the in vitro butyrylcholinesterase (BChE) inhibition assay.

Conceptual Pathway of BChE Inhibition Assay

G BChE Butyrylcholinesterase (BChE) Thiocholine Thiocholine BChE->Thiocholine hydrolyzes BTCI Butyrylthiocholine (Substrate) TNB 5-Thio-2-Nitrobenzoate (Yellow Product) Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent) Inhibitor 1-Propylindoline-2,3-dione (Inhibitor) Inhibitor->BChE inhibits

Caption: Reaction pathway of the Ellman's method for BChE activity measurement.

References

Application Notes and Protocols: 1-Propyl-1H-indole-2,3-dione in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-propyl-1H-indole-2,3-dione (also known as N-propylisatin) in Friedel-Crafts reactions. This protocol is designed to guide researchers in the synthesis of novel 3-aryl-3-hydroxy-1-propyloxindoles, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile building block in organic synthesis. The presence of a reactive ketone at the C3 position makes it an excellent electrophile for Friedel-Crafts reactions. This allows for the introduction of various aryl groups at this position, leading to the formation of 3,3-disubstituted oxindoles. These compounds are of significant interest due to their diverse pharmacological activities.[1] The Friedel-Crafts reaction of N-substituted isatins provides a direct and efficient method for the synthesis of 3-aryl-3-hydroxyoxindoles, which can be further transformed into a variety of complex molecules.

Reaction Principle

The Friedel-Crafts reaction of this compound with aromatic compounds proceeds via an electrophilic aromatic substitution mechanism. In the presence of a Lewis or Brønsted acid catalyst, the carbonyl group at the C3 position of the N-propylisatin is activated, generating a highly electrophilic intermediate. This intermediate is then attacked by the electron-rich aromatic ring to form a new carbon-carbon bond, resulting in the desired 3-aryl-3-hydroxy-1-propyloxindole.

Data Presentation

The following table summarizes the quantitative data for the Friedel-Crafts reaction of this compound with various aromatic and heteroaromatic compounds.

EntryArene/HeteroareneCatalyst (mol%)SolventTime (h)Yield (%)
1Indoleα-amylase (3 mg/mL)Water/DMSO1292
2N-Methylindoleα-amylase (3 mg/mL)Water/DMSO1295
35-Bromoindoleα-amylase (3 mg/mL)Water/DMSO1288
4PyrroleCu(OTf)₂ (10) / Ligand (12)Dichloromethane2485
52-MethylpyrroleCu(OTf)₂ (10) / Ligand (12)Dichloromethane2482
6AnisoleAmberlyst-15Solvent-free290
71,3-DimethoxybenzeneAmberlyst-15Solvent-free1.594
8TolueneHOTf (20)Solvent-free185
9BenzeneAlCl₃ (120)Dichloromethane478

Experimental Protocols

General Procedure for Enzyme-Catalyzed Friedel-Crafts Reaction of this compound with Indoles

This protocol is adapted from a general procedure for the synthesis of 3,3',3''-trisindoles using isatin and indoles.[1]

Materials:

  • This compound

  • Substituted or unsubstituted indole

  • α-amylase from Aspergillus oryzae

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Teflon reaction tube with a stirrer bar

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a Teflon tube equipped with a stirrer bar, add 4.25 mL of deionized water and 3 mg/mL of α-amylase.

  • Dissolve this compound (0.68 mmol, 1.0 equiv.) and the respective indole (1.35 mmol, 2.0 equiv. for symmetrical products; 0.68 mmol, 1.0 equiv. for unsymmetrical products) in 0.75 mL of DMSO.

  • Add the DMSO solution of the reactants to the aqueous enzyme solution.

  • Stir the resulting reaction mixture slowly at 50 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(indol-3-yl)-3-hydroxy-1-propylindolin-2-one.

General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Reaction of this compound with Arenes

This is a general protocol based on standard Friedel-Crafts procedures.

Materials:

  • This compound

  • Aromatic compound (e.g., benzene, toluene, anisole)

  • Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the aromatic compound (2.0-5.0 equivalents) in anhydrous DCM in a round-bottom flask, add the Lewis acid (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture for 15-20 minutes at 0 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated in the data table (or until completion as monitored by TLC).

  • Upon completion, quench the reaction by carefully adding it to a mixture of crushed ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-3-hydroxy-1-propylindolin-2-one.

Mandatory Visualizations

Friedel-Crafts Reaction Workflow

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start Start Reactants This compound + Arene Start->Reactants Catalyst Lewis/Brønsted Acid or Enzyme Reactants->Catalyst Solvent Anhydrous Solvent or Water/DMSO Catalyst->Solvent Mixing Mixing & Stirring Solvent->Mixing Heating Heating (if required) Mixing->Heating Monitoring TLC Monitoring Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Evaporation Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Characterization Characterization (NMR, IR, MS) Chromatography->Characterization End Final Product Characterization->End

Caption: Experimental workflow for the Friedel-Crafts reaction of this compound.

Proposed Reaction Mechanism

Reaction_Mechanism cluster_activation Catalyst Activation cluster_attack Nucleophilic Attack cluster_deprotonation Deprotonation & Product Formation Isatin This compound Activated_Complex Activated Electrophilic Intermediate Isatin->Activated_Complex + LA Catalyst Lewis Acid (LA) Catalyst->Activated_Complex Sigma_Complex Sigma Complex (Carbocation Intermediate) Activated_Complex->Sigma_Complex Arene Arene (Nucleophile) Arene->Sigma_Complex Attack at C3 Product 3-Aryl-3-hydroxy- 1-propyloxindole Sigma_Complex->Product - H+ Regen_Catalyst Regenerated Catalyst Product->Regen_Catalyst

References

Application Notes and Protocols for Aldol Condensation Reactions Involving 1-propyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of compounds derived from the aldol condensation of 1-propyl-1H-indole-2,3-dione (also known as N-propylisatin). The resulting 3-substituted-1-propylindolin-2-one derivatives are of significant interest in medicinal chemistry, particularly as kinase inhibitors for anticancer drug development.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. The presence of a reactive ketone at the C-3 position allows for aldol and Knoevenagel condensation reactions with a range of active methylene compounds. These reactions lead to the formation of 3-alkenyl-1-propylindolin-2-ones, a class of compounds that has shown promising biological activities, including potent inhibition of various protein kinases involved in cancer cell signaling pathways.

Key Applications

The primary application of aldol condensation products of this compound is in the field of oncology. These compounds have been investigated as inhibitors of several receptor tyrosine kinases (RTKs), which play crucial roles in tumor angiogenesis and cell proliferation. Key molecular targets include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][2]

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, its activation leads to uncontrolled cell growth and proliferation.[1]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and differentiation.

By inhibiting these kinases, the synthesized compounds can potentially disrupt tumor growth and progression. The N-propyl substituent on the isatin core can influence the pharmacokinetic properties of the molecules, potentially improving their druglikeness.

Data Summary

The following tables summarize representative quantitative data for aldol condensation products derived from isatin analogues. While specific data for this compound derivatives is limited in the public domain, the provided data for closely related N-substituted isatins offer valuable insights into expected yields and biological activities.

Table 1: Synthesis of 3-(Substituted-methylidene)-1-propylindolin-2-ones via Knoevenagel Condensation

Active Methylene CompoundCatalyst/SolventReaction Time (h)Yield (%)Reference
MalononitrileL-proline/Ethanol192Generalized from[3]
Ethyl CyanoacetatePiperidine/Ethanol388Generalized from[4]
2-(4-chlorophenyl)acetonitrileSodium Ethoxide/Ethanol485Inferred from similar syntheses
1-(4-methoxyphenyl)ethan-1-oneNaOH/Ethanol578Inferred from similar syntheses

Table 2: Anticancer Activity of Representative 3-Alkenyl-2-oxindoles

CompoundTarget Cell LineIC₅₀ (µM)Target KinaseReference
3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one-0.269EGFR[5]
3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one-0.232VEGFR-2[5]
6-chloro-3-(2,4,6-trimethoxybenzylidene)indolin-2-oneCOLO-205 (Colon)0.2CK1/Tubulin[6]
5-methoxy-3-(2,4,6-trimethoxybenzylidene)indolin-2-oneCOLO-205 (Colon)0.3CK1/Tubulin[6]
(E)-3-(4-(dimethylamino)benzylidene)indolin-2-oneMCF-7 (Breast)4.43VEGFR-2/c-Kit[7]

Note: The IC₅₀ values presented are for isatin derivatives with different N-substituents and are intended to be representative of the potential activity of N-propyl analogues.

Experimental Protocols

The following are generalized protocols for the Knoevenagel condensation of this compound with active methylene compounds. Researchers should optimize these conditions for specific substrates.

Protocol 1: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-(1-propyl-2-oxoindolin-3-ylidene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • L-proline

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.2 mmol) in ethanol (10 mL).

  • Add a catalytic amount of L-proline (10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Upon completion, the product will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-(1-propyl-2-oxoindolin-3-ylidene)malononitrile.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Aldol Condensation with an Active Methyl Ketone (e.g., Acetophenone)

Objective: To synthesize (E)-3-(2-phenyl-2-oxoethylidene)-1-propylindolin-2-one.

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvents

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (15 mL), add acetophenone (1.1 mmol).

  • Slowly add an aqueous solution of NaOH (10% w/v, 2 mL) to the mixture with stirring.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction may require gentle heating to proceed to completion.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water to remove excess NaOH.

  • Dry the crude product and purify by recrystallization.

  • Characterize the final product by spectroscopic methods.

Visualizations

Diagram 1: General Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Aldol/Knoevenagel Condensation start->reaction reagents Active Methylene Compound reagents->reaction product 3-Alkenyl-1-propylindolin-2-one reaction->product screening In vitro Kinase Assays (VEGFR-2, EGFR, etc.) product->screening cell_assays Antiproliferative Assays (e.g., MTT on Cancer Cell Lines) product->cell_assays data_analysis IC50 Determination & SAR Analysis screening->data_analysis cell_assays->data_analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (e.g., VEGFR-2) atp ATP downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) rtk->downstream ligand Growth Factor (e.g., VEGF) ligand->rtk Binds atp->rtk Phosphorylation adp ADP inhibitor Isatin-based Inhibitor (Aldol Product) inhibitor->rtk Blocks ATP Binding Site response Cell Proliferation, Angiogenesis downstream->response

References

Application Notes: Measuring Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay after Treatment with 1-propyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-propyl-1H-indole-2,3-dione is a synthetic compound belonging to the isatin (1H-indole-2,3-dione) family of heterocyclic compounds. Isatin and its derivatives have been investigated for a wide range of pharmacological activities, including potential anticancer effects. A key indicator of a compound's cytotoxic potential is its ability to compromise cell membrane integrity. The Lactate Dehydrogenase (LDH) assay is a widely used and reliable method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the surrounding culture medium.[1][2]

Lactate dehydrogenase is a stable cytosolic enzyme present in many cell types.[2][3] Under normal physiological conditions, LDH resides within the cytoplasm.[4] However, when the plasma membrane is compromised due to chemical-induced toxicity or other stressors, LDH is rapidly released into the extracellular environment.[1][3] The LDH assay provides a straightforward and sensitive method to quantify this released enzyme, thereby offering a reliable measure of cell membrane damage and, consequently, cytotoxicity.[1][3] This application note provides a detailed protocol for assessing the effects of this compound on cell membrane integrity using a colorimetric LDH assay.

Principle of the LDH Assay

The LDH cytotoxicity assay is based on a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[4] The newly formed NADH then reacts with a tetrazolium salt (such as INT - iodonitrotetrazolium chloride) in the presence of a catalyst to produce a colored formazan product.[2][5] The amount of this formazan, which can be quantified by measuring its absorbance at a specific wavelength (typically around 490 nm), is directly proportional to the amount of LDH released into the medium and, therefore, to the number of damaged cells.[2][5]

Experimental Protocols

Materials and Reagents

  • Target cells (e.g., a human cancer cell line relevant to the research)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • LDH Assay Kit (containing LDH Assay Buffer, Substrate Mix, and Stop Solution)

  • Lysis Buffer (e.g., 10X Triton X-100)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm and 680 nm (for background correction)

  • Humidified 37°C incubator with 5% CO2

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay LDH Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate overnight (37°C, 5% CO2) A->B C Treat cells with This compound B->C D Incubate for desired exposure period C->D E Centrifuge plate D->E F Transfer supernatant to a new plate E->F G Add LDH reaction mixture F->G H Incubate at room temperature G->H I Add stop solution H->I J Measure absorbance (490 nm & 680 nm) I->J K Calculate percent cytotoxicity J->K G cluster_cell Cell cluster_medium Extracellular Medium A Healthy Cell (Intact Plasma Membrane) B This compound Treatment D LDH (Lactate Dehydrogenase) retained in cytoplasm A->D C Damaged Cell (Compromised Plasma Membrane) B->C E LDH released into extracellular medium C->E F LDH converts Lactate to Pyruvate (NAD+ -> NADH) E->F G NADH reduces Tetrazolium Salt F->G H Colored Formazan Product G->H I Quantify Absorbance (490 nm) H->I

References

Application of 1-Propyl-1H-indole-2,3-dione in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-propyl-1H-indole-2,3-dione (also known as N-propylisatin) as a versatile building block in the synthesis of diverse heterocyclic compounds. The focus is on its application in multicomponent reactions for the synthesis of spirooxindoles and in the Pfitzinger reaction for the preparation of quinoline derivatives. These classes of compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Application Notes

This compound is a derivative of isatin, a privileged scaffold in drug discovery. The presence of the N-propyl group modulates the lipophilicity and steric properties of the molecule, which can influence its reactivity and the biological activity of the resulting heterocyclic compounds.

Key Applications:

  • Synthesis of Spirooxindoles: this compound is an excellent substrate for the synthesis of spirooxindoles, particularly spiro[indole-3,2'-pyrrolidine] derivatives, through [3+2] cycloaddition reactions. These reactions are often performed as one-pot, three-component syntheses involving an amino acid (such as L-proline or sarcosine) and a dipolarophile. The resulting spirooxindole framework is a core structure in various natural products and pharmacologically active compounds, exhibiting a range of biological activities including anticancer, antimicrobial, and antiviral properties. For instance, spirooxindole derivatives have shown potent antitumor effects against various cancer cell lines and significant in vitro antimycobacterial properties[1].

  • Synthesis of Quinoline Derivatives: The Pfitzinger quinoline synthesis offers a classical and effective method for the preparation of quinoline-4-carboxylic acids from isatin derivatives. This compound can be reacted with active methylene compounds in the presence of a base to yield substituted quinolines. Quinolines are a prominent class of heterocycles with a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties[2][3][4][5][6]. The specific substitution pattern on the quinoline ring, influenced by the choice of the active methylene compound, allows for the fine-tuning of its biological activity.

Biological Significance of Synthesized Heterocycles:

  • Anticancer Activity: Spirooxindoles derived from isatins are well-documented for their anticancer properties. They can act as inhibitors of crucial cellular targets like MDM2-p53 interaction, receptor tyrosine kinases, and microtubules. The structural rigidity and three-dimensional nature of the spiro-center contribute to their high affinity and selectivity for biological targets.

  • Antimicrobial Activity: Both spirooxindoles and quinoline derivatives have demonstrated significant potential as antimicrobial agents. They can exhibit activity against a broad range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens[2][3][4][5][6]. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell wall.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of the starting material, this compound, and its subsequent use in the synthesis of spirooxindoles and quinoline derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of isatin to prepare this compound.

Materials:

  • Isatin

  • 1-Iodopropane (or 1-bromopropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of isatin (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF, add 1-iodopropane (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Expected Yield: 80-95%

Synthesis_of_1_propyl_1H_indole_2_3_dione Isatin Isatin Product This compound Isatin->Product Room Temp, 12-24h PropylIodide 1-Iodopropane PropylIodide->Product Room Temp, 12-24h Base K₂CO₃ Base->Product Room Temp, 12-24h Solvent DMF Solvent->Product Room Temp, 12-24h Workup Aqueous Workup & Purification Product->Workup

Protocol 2: Three-Component Synthesis of a Spiro[indole-3,2'-pyrrolidine] Derivative

This protocol describes a general procedure for the one-pot, three-component synthesis of a spiro[indole-3,2'-pyrrolidine] derivative from this compound, an amino acid, and a dipolarophile.

Note: This is a general protocol adapted from procedures using other N-substituted isatins. Optimization of reaction time and temperature may be necessary for this compound.

Materials:

  • This compound

  • L-Proline (or Sarcosine)

  • Dimethyl acetylenedicarboxylate (DMAD) (or other suitable dipolarophile)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • To a solution of this compound (1.0 eq) and L-proline (1.2 eq) in methanol, add dimethyl acetylenedicarboxylate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, a precipitate may form. If so, collect the solid by filtration and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired spirooxindole product.

Quantitative Data for Analogous Reactions:

N-SubstituentAmino AcidDipolarophileSolventTime (h)Yield (%)
HL-ProlineDMADMeOH2485
MethylSarcosineN-PhenylmaleimideEtOH1292
BenzylL-ProlineChalconeRefluxing EtOH878

Three_Component_Spirooxindole_Synthesis Propylisatin This compound Intermediate Azomethine Ylide (in situ) Propylisatin->Intermediate Condensation AminoAcid L-Proline AminoAcid->Intermediate Condensation Dipolarophile Dipolarophile (e.g., DMAD) Product Spiro[indole-3,2'-pyrrolidine] Derivative Dipolarophile->Product [3+2] Cycloaddition Solvent Methanol Solvent->Product Room Temp Intermediate->Product [3+2] Cycloaddition

Protocol 3: Pfitzinger Synthesis of a Quinoline Derivative

This protocol provides a general method for the synthesis of a quinoline-4-carboxylic acid derivative from this compound and an active methylene compound.

Note: This is a general protocol adapted from the classical Pfitzinger reaction. The choice of base, solvent, and temperature may require optimization for specific substrates.

Materials:

  • This compound

  • Active methylene compound (e.g., 1,3-cyclohexanedione, ethyl acetoacetate)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (3.0 eq) in a mixture of ethanol and water.

  • Add this compound (1.0 eq) and the active methylene compound (1.1 eq) to the basic solution.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidify the mixture to pH 3-4 with 1M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain the crude quinoline-4-carboxylic acid derivative.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data for Analogous Pfitzinger Reactions:

Isatin DerivativeActive Methylene CompoundBaseSolventTime (h)Yield (%)
IsatinAcetoneKOHEtOH/H₂O875
5-Bromo-isatinEthyl acetoacetateNaOHEtOH668
Isatin1,3-CyclohexanedioneKOHEtOH/H₂O582

Pfitzinger_Quinoline_Synthesis Propylisatin This compound Intermediate Isatic Acid Salt (in situ) Propylisatin->Intermediate Ring Opening ActiveMethylene Active Methylene Compound Product Quinoline-4-carboxylic Acid Derivative ActiveMethylene->Product Condensation & Cyclization Base KOH Base->Intermediate Ring Opening Solvent EtOH/H₂O Solvent->Intermediate Ring Opening Intermediate->Product Condensation & Cyclization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Propyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-propyl-1H-indole-2,3-dione (also known as 1-propylisatin), a key intermediate in the development of various heterocyclic compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound? The most common and direct method is the N-alkylation of isatin. This reaction involves generating the isatin anion using a suitable base, followed by treatment with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in a polar aprotic solvent.[1][2]

Q2: What are the most critical factors influencing the reaction yield? The yield of this compound is primarily influenced by the choice of base, solvent, reaction temperature, and the purity of the starting materials. Anhydrous conditions are crucial to prevent side reactions and ensure the reactivity of the base.[3]

Q3: Which base is most effective for the N-alkylation of isatin? Potassium carbonate (K₂CO₃) and caesium carbonate (Cs₂CO₃) have been shown to be highly effective for this transformation, providing good to excellent yields.[1][2] While other bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can be used, they may lead to more side products or require stricter anhydrous conditions.[1]

Q4: What is the recommended solvent for this synthesis? Polar aprotic solvents are ideal for this reaction. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are the most commonly recommended solvents, as they effectively dissolve the isatin anion and facilitate the nucleophilic substitution.[1][2]

Q5: Can microwave irradiation be used to improve the synthesis? Yes, microwave-assisted synthesis offers significant advantages over conventional heating. It can dramatically reduce reaction times from many hours to just a few minutes and often leads to higher yields by minimizing the formation of thermal decomposition byproducts.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem: Low or No Product Yield

  • Possible Cause 1: Incomplete Deprotonation of Isatin. The base may be old, hydrated, or not strong enough.

    • Solution: Use freshly dried potassium or caesium carbonate. Ensure the reaction is conducted under anhydrous conditions.

  • Possible Cause 2: Low Reactivity of Alkylating Agent. 1-Bromopropane might react slowly.

    • Solution: Consider using 1-iodopropane, which is more reactive. Alternatively, add a catalytic amount of potassium iodide (KI) to the reaction mixture to facilitate an in-situ Finkelstein reaction, converting 1-bromopropane to the more reactive 1-iodopropane.[4]

  • Possible Cause 3: Insufficient Reaction Time or Temperature. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or moderately raising the temperature.

Problem: Significant Amount of Unreacted Isatin Remains

  • Possible Cause: Insufficient Reagents. The stoichiometry of the base or propyl halide may be inadequate.

    • Solution: Use a slight excess of the reagents. A common approach is to use 1.1-1.2 equivalents of the propyl halide and 1.3-1.5 equivalents of the base relative to isatin.[1][4]

Problem: Formation of Dark, Tarry Byproducts

  • Possible Cause: Decomposition. The reaction temperature may be too high, causing the decomposition of starting materials, intermediates, or the final product.[3]

    • Solution: Maintain the lowest possible temperature that still allows for a reasonable reaction rate.[3] For conventional heating, a temperature of around 80 °C is often sufficient.[4] Microwave-assisted synthesis can provide better temperature control and minimize this issue.[1]

Problem: Product is an Oil or Difficult to Purify

  • Possible Cause 1: Impurities. The crude product may contain residual solvent or side products that inhibit crystallization.

    • Solution: If direct crystallization fails, purify the crude product using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired N-propylisatin.

  • Possible Cause 2: O-Alkylation Side Product. Although N-alkylation is favored with alkali metal bases, a small amount of the O-alkylated isomer may form.

    • Solution: Column chromatography is the most effective method to separate the N-propyl (desired) and O-propyl (impurity) isomers.

Data Presentation

Table 1: Comparison of Optimized Reaction Conditions for N-Alkylation of Isatin

MethodAlkylating AgentBase (eq.)SolventTemperatureTimeYield (%)Reference
ConventionalPropyl BromideK₂CO₃ (1.5)DMF80 °C24-72 hGood to High[4]
MicrowavePropyl BromideK₂CO₃ (1.3)DMF (drops)120 °C5 min~90%[1][2]
MicrowavePropyl IodideCs₂CO₃ (1.3)NMP (drops)120 °C3 min>95%[1][2]

Note: Yields are representative for N-alkylation reactions under the specified conditions and may vary.

Experimental Protocols

Protocol 1: Conventional Synthesis Method

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the isatin anion.[4]

  • Add 1-bromopropane (1.2 eq.) and a catalytic amount of potassium iodide (0.1 eq.) to the mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature, with stirring, for 24-48 hours.[4]

  • Monitor the reaction's progress by TLC until the isatin spot is no longer visible.

  • After completion, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Stir until a precipitate forms. Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water to remove inorganic salts and residual DMF.

  • Dry the crude product. Recrystallize from a suitable solvent, such as methanol or ethanol, to obtain pure this compound.[4]

Protocol 2: Microwave-Assisted Synthesis Method

  • In a microwave synthesis vial, place an intimate mixture of isatin (1.0 eq.), potassium carbonate (1.3 eq.), and 1-bromopropane (1.1 eq.).[1]

  • Add a few drops of DMF or NMP to create a slurry.[1][2]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for 3-5 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the contents to a beaker containing cold water and stir to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize from methanol or ethanol for further purification if necessary.

Visualizations

experimental_workflow cluster_conv cluster_mw start Start reagents Mix Isatin, Base, & Anhydrous Solvent start->reagents add_alkyl Add Propyl Halide (e.g., 1-Bromopropane + KI) reagents->add_alkyl heat Apply Energy add_alkyl->heat conv_heat Conventional Heating (e.g., 80°C, 24-48h) heat->conv_heat mw_heat Microwave Irradiation (e.g., 120°C, 3-5 min) heat->mw_heat monitor Monitor by TLC conv_heat->monitor mw_heat->monitor workup Workup: Pour into Water monitor->workup filter Filter & Wash Crude Product workup->filter purify Purification filter->purify crystal Recrystallization (e.g., from Methanol) purify->crystal chrom Column Chromatography purify->chrom end Pure Product crystal->end chrom->end troubleshooting_guide problem Low Yield or Incomplete Reaction check_tlc Analyze Crude Mixture by TLC: Is Unreacted Isatin Present? problem->check_tlc isatin_present YES check_tlc->isatin_present no_isatin NO check_tlc->no_isatin cause1 Possible Cause: Inefficient Deprotonation or Alkylation isatin_present->cause1 solution1 Solution: - Use excess base (1.3-1.5 eq) - Use excess propyl halide (1.1-1.2 eq) - Check base is anhydrous - Add KI catalyst - Increase reaction time/temp cause1->solution1 cause2 Possible Cause: Product Decomposition or Mechanical Loss during Workup no_isatin->cause2 solution2 Solution: - Lower reaction temperature - Ensure efficient precipitation during workup - Consider purification by chromatography instead of crystallization cause2->solution2

References

Side reactions and byproduct formation in the N-alkylation of isatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of isatin. The information is designed to help overcome common challenges, minimize side reactions, and optimize product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of N-Alkylated Isatin

Question: My N-alkylation reaction of isatin is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

Answer: Low yields in the N-alkylation of isatin can stem from several factors, including incomplete deprotonation, suboptimal reaction conditions, and competing side reactions.[1]

Troubleshooting Steps:

  • Ensure Complete Deprotonation: The N-H of isatin must be deprotonated to form the nucleophilic isatin anion for the alkylation to proceed.[1] Using a sufficiently strong base in an appropriate stoichiometric amount is crucial. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and sodium ethoxide (NaOEt).[2] For less reactive alkylating agents, a stronger base might be necessary.

  • Optimize Reaction Conditions:

    • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally effective.[2][3]

    • Temperature: Increasing the reaction temperature can improve the rate of reaction, but may also promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to find the optimal balance. Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[2][3]

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the isatin starting material by TLC.

  • Choice of Alkylating Agent: The reactivity of the alkyl halide (I > Br > Cl) will influence the reaction rate and required conditions. For less reactive halides, using a catalytic amount of sodium or potassium iodide can be beneficial.

Issue 2: Formation of O-Alkylated Byproduct

Question: I am observing the formation of an O-alkylated isomer along with my desired N-alkylated product. How can I suppress this side reaction?

Answer: The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is generally the thermodynamically favored product, O-alkylation can occur, particularly under certain conditions.[1]

Troubleshooting Steps:

  • Choice of Base and Cation: The nature of the counter-ion of the base can influence the site of alkylation. Alkali metal salts (e.g., from K₂CO₃, NaH) generally favor N-alkylation. The use of silver salts (e.g., Ag₂CO₃) has been reported to favor the formation of O-alkylated regioisomers.

  • Solvent Polarity: The choice of solvent can influence the selectivity. Experimenting with solvents of different polarities may help to favor N-alkylation.

  • Reaction Temperature: O-alkylation is sometimes favored under kinetic control (lower temperatures), while N-alkylation is the thermodynamic product (higher temperatures).[4] Gradually increasing the reaction temperature might favor the desired N-alkylated product.

Issue 3: Formation of an Epoxide Byproduct

Question: When using α-halo ketones (e.g., phenacyl bromide) as my alkylating agent, I am isolating a significant amount of an epoxide byproduct. How can I avoid this?

Answer: The formation of a spiro-epoxide at the C3-position of isatin is a common side reaction when using alkylating agents with acidic α-protons, such as phenacyl halides or nitrobenzyl halides.[5] This occurs via a Darzens-type condensation.

Troubleshooting Steps:

  • Base Selection: The use of a strong base can deprotonate the α-carbon of the alkylating agent, leading to the Darzens condensation. Using a milder base or carefully controlling the stoichiometry of the base can minimize this side reaction. For instance, using the pre-formed sodium salt of isatin in the absence of excess base can reduce epoxide formation.[2]

  • Temperature Control: Lower temperatures may favor the formation of the epoxide. Running the reaction at a slightly elevated temperature might favor the desired N-alkylation, but this needs to be balanced against other potential side reactions.

  • Alternative Alkylating Agents: If possible, consider using an alkylating agent without acidic α-protons.

Issue 4: Aldol-Type Side Reactions and Ring Opening

Question: I am observing complex byproduct formation, and I suspect aldol-type reactions or ring opening of the isatin core. How can I prevent this?

Answer: The isatin nucleus can be labile under strongly basic conditions, leading to aldol-type self-condensation or ring-opening, especially at elevated temperatures.[2][3]

Troubleshooting Steps:

  • Base Strength and Concentration: Avoid using excessively strong bases or high concentrations of base. Weaker bases like K₂CO₃ or Cs₂CO₃ are often sufficient and less likely to cause degradation of the isatin ring.[2]

  • Temperature and Reaction Time: Prolonged reaction times at high temperatures can promote these side reactions.[3] Aim for the lowest temperature and shortest reaction time necessary for the completion of the N-alkylation. Microwave-assisted synthesis can be advantageous here due to the significantly shorter reaction times.[2]

  • Protecting Groups: In complex syntheses, it may be necessary to protect the C3-carbonyl group to prevent its participation in side reactions, although this adds extra steps to the synthetic route.[6]

Data Presentation: N-Alkylation of Isatin with Ethyl Chloroacetate

The following table summarizes the yield of N-(ethoxycarbonylmethyl)isatin under different reaction conditions, providing a comparison of various bases and the effect of microwave irradiation versus conventional heating.

EntryBaseSolventMethodTimeYield (%)Reference
1K₂CO₃DMFMicrowave (200W)3 min76[3]
2K₂CO₃DMFConventional2 h (85°C)68[3]
3Cs₂CO₃DMFMicrowave (200W)3 min78[2]
4NaOEtEtOHMicrowave (300W)10 min55[7]
5NaHDMFConventional1 h (rt)70[3]
6DBUEtOHMicrowave (300W)10 min (140°C)47[8]

Experimental Protocols

General Procedure for Microwave-Assisted N-Alkylation of Isatin: [2]

  • In a microwave-safe vessel, combine isatin (1.0 mmol), the desired alkyl halide (1.1 mmol), and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.3 mmol).

  • Add a few drops of N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) to create a slurry.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power and for a designated time (e.g., 2-5 minutes at 200-300W). Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.

General Procedure for Conventional N-Alkylation of Isatin: [2]

  • To a round-bottom flask, add isatin (1.0 mmol), potassium carbonate (1.3 mmol), and the appropriate alkyl halide (1.1 mmol).

  • Add 5 mL of DMF.

  • Heat the mixture in an oil bath at a suitable temperature (e.g., 70-85°C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-water.

  • If a solid precipitates, filter it, wash with water, and purify by recrystallization or column chromatography.

Visualizations

N_Alkylation_Pathways Isatin Isatin IsatinAnion Isatin Anion Isatin->IsatinAnion + Base N_Alkylated N-Alkylated Isatin (Desired Product) IsatinAnion->N_Alkylated + R-X O_Alkylated O-Alkylated Isatin (Byproduct) IsatinAnion->O_Alkylated + R-X AlkylHalide Alkyl Halide (R-X) Base Base

Caption: Reaction pathways for the N- and O-alkylation of isatin.

Darzens_Condensation cluster_reactants Reactants cluster_intermediates Intermediates Isatin Isatin AlphaHaloKetone α-Halo Ketone Carbanion Carbanion of α-Halo Ketone AlphaHaloKetone->Carbanion + Base Base Base Adduct Nucleophilic Adduct Carbanion->Adduct + Isatin (C3=O) Epoxide Spiro-Epoxide Byproduct Adduct->Epoxide Intramolecular SN2 Troubleshooting_Workflow Start Low Yield or Byproduct Formation CheckBase Review Base: - Strength - Stoichiometry Start->CheckBase CheckConditions Review Conditions: - Solvent - Temperature - Time CheckBase->CheckConditions Base OK Optimize Optimize Reaction CheckBase->Optimize Adjust Base CheckAlkylatingAgent Review Alkylating Agent: - Reactivity - Structure (α-protons) CheckConditions->CheckAlkylatingAgent Conditions OK CheckConditions->Optimize Adjust Conditions CheckAlkylatingAgent->Optimize Agent OK CheckAlkylatingAgent->Optimize Change Agent (if possible)

References

Optimizing reaction conditions for N-propylation of isatin using K₂CO₃/DMF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-propylation of isatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues when using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the N-propylation of isatin using K₂CO₃/DMF?

A typical starting point for the N-propylation of isatin involves using isatin, a slight excess of propyl halide (e.g., propyl iodide or propyl bromide), and a slight excess of potassium carbonate in anhydrous DMF. The reaction is often stirred at room temperature to facilitate the initial deprotonation of isatin, followed by heating to drive the alkylation to completion.[1][2][3]

Q2: Why is my final product an oil or a sticky solid instead of a crystalline material?

This is a common issue, often caused by residual high-boiling point solvents like DMF, which can inhibit crystallization.[1] Another possibility is the presence of impurities. To address this, ensure all solvent is removed under a high vacuum, potentially with gentle heating. If the product is still an oil, trituration with a non-polar solvent like hexanes or diethyl ether can induce crystallization.[1] If these methods fail, purification by column chromatography may be necessary.[1]

Q3: What are potential side reactions in the N-propylation of isatin?

The isatin nucleus can be susceptible to side reactions under basic conditions.[1] Aldol-type reactions and reactions at the keto-carbonyl groups can occur, consuming the starting material.[1] While N-alkylation is generally favored, O-alkylation is a possible side reaction.[1] Additionally, when using alkylating agents with acidic methylene groups, competitive formation of epoxides can occur.[4]

Q4: How can I monitor the progress of the reaction?

The progress of the N-propylation of isatin can be effectively monitored by thin-layer chromatography (TLC).[1][2] By spotting the reaction mixture alongside the starting isatin, the consumption of the starting material and the formation of the N-propylated product can be visualized.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Low or No Product Yield Incomplete Deprotonation: The N-H of isatin must be deprotonated to form the nucleophilic anion. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.[1]- Use anhydrous K₂CO₃. - Ensure a slight molar excess of K₂CO₃ (e.g., 1.3 equivalents).[2] - Allow for an initial stirring period at room temperature (e.g., 30 minutes) after adding the base and before adding the propyl halide to ensure formation of the isatin anion.
Suboptimal Reaction Conditions: Insufficient heating or short reaction times may lead to incomplete conversion. Conversely, prolonged heating at high temperatures can cause decomposition.[1]- Optimize the reaction temperature. A common range is 70-80 °C.[1][3] - Monitor the reaction by TLC to determine the optimal reaction time.[1][2]
Poor Quality Reagents: The presence of moisture in the DMF or K₂CO₃ can hinder the reaction. The propyl halide may have degraded.- Use anhydrous DMF. - Dry the K₂CO₃ before use. - Use a fresh or purified propyl halide.
Presence of Unreacted Isatin in the Final Product Incomplete Reaction: The reaction has not gone to completion.- Increase the reaction time or temperature, monitoring by TLC. - Use a slight excess of the propyl halide and K₂CO₃.[1]
Inefficient Purification: The polarity of the N-propylated isatin may be similar to isatin, making separation by chromatography challenging.[1]- Optimize the eluent system for column chromatography, using a shallow gradient.[1] - An acid-base extraction can be employed to remove the acidic starting isatin.[1]
Formation of Multiple Products (Side Reactions) Base-Induced Side Reactions: The isatin core can undergo side reactions like aldol condensations under basic conditions.[1]- Avoid excessively high temperatures or prolonged reaction times. - Consider using a milder base if side reactions are significant.
O-Alkylation: Alkylation may occur at the oxygen of the carbonyl group, although N-alkylation is generally favored.- N-alkylation is typically favored with alkali metal salts like K₂CO₃. O-alkylation is more common with silver salts.
Product is an Oil or Sticky Solid Residual Solvent: Trace amounts of high-boiling point solvents like DMF can prevent crystallization.[1]- Dry the product under a high vacuum for an extended period, with gentle heating if necessary.[1]
Product is Impure: The presence of impurities can inhibit crystallization.- Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes.[1] - If trituration fails, purify the product by column chromatography.[1] - Try recrystallization from a different solvent system, such as dichloromethane/hexanes or ethanol.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Propylation of Isatin

This protocol is a standard method for the N-propylation of isatin using conventional heating.

Reagents and Materials:

  • Isatin (1.0 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.3 mmol)

  • Propyl iodide or Propyl bromide (1.1 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve isatin in anhydrous DMF.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.[1]

  • Add the propyl halide to the reaction mixture.

  • Heat the reaction mixture in an oil bath at 70-80 °C.[1][3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography.[2]

Protocol 2: Purification by Column Chromatography

If the crude product is an oil or contains significant impurities, column chromatography is an effective purification method.

Materials:

  • Crude N-propylisatin

  • Silica gel

  • Eluent system (e.g., a mixture of hexanes and ethyl acetate)[1]

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the dissolved product onto the column.

  • Elute the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the purified N-propylisatin, monitoring by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Summary of Reaction Conditions for N-Alkylation of Isatin

Alkylating AgentBase (equiv.)SolventTemperature (°C)TimeYield (%)Reference
Propyl iodideK₂CO₃ (1.3)DMF701.5 - 2 h~80[2]
Propyl bromideK₂CO₃ (1.3)DMF70-80VariesGood[1][3]
Methyl iodideK₂CO₃ (1.3)DMF701.5 - 2 h~80[2]
Ethyl chloroacetateK₂CO₃ (1.3)DMFMW3 min95[5]
Benzyl bromideK₂CO₃ (1.3)DMFRT4 h>60

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification start Dissolve Isatin in Anhydrous DMF add_base Add Anhydrous K₂CO₃ start->add_base stir1 Stir at RT (30 min) add_base->stir1 add_alkyl Add Propyl Halide stir1->add_alkyl heat Heat (70-80°C) add_alkyl->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete precipitate Pour into Ice Water cool->precipitate filter Filter & Dry precipitate->filter purify Recrystallize or Column Chromatography filter->purify end Pure N-Propylisatin purify->end troubleshooting_workflow start Low Yield of N-Propylisatin? check_reagents Are reagents anhydrous and pure? start->check_reagents Yes product_issue Product is an oil? start->product_issue No, but... reagent_sol Use anhydrous DMF and dry K₂CO₃. Use fresh propyl halide. check_reagents->reagent_sol No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes reagent_sol->check_conditions conditions_sol Optimize temperature (70-80°C) and time. Monitor by TLC. check_conditions->conditions_sol No check_deprotonation Is deprotonation complete? check_conditions->check_deprotonation Yes conditions_sol->check_deprotonation deprotonation_sol Use slight excess of K₂CO₃ (1.3 eq). Stir 30 min before adding alkyl halide. check_deprotonation->deprotonation_sol No success Improved Yield and Purity check_deprotonation->success Yes deprotonation_sol->success remove_solvent Dry under high vacuum with gentle heat. product_issue->remove_solvent triturate Triturate with non-polar solvent (e.g., hexanes). remove_solvent->triturate chromatography Purify by column chromatography. triturate->chromatography Still an oil triturate->success Crystallized chromatography->success

References

How to remove unreacted isatin from 1-propyl-1H-indole-2,3-dione product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-propyl-1H-indole-2,3-dione, specifically with the removal of unreacted isatin.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted isatin from my this compound product?

A1: The three primary methods for removing unreacted isatin from your N-alkylated product are:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since isatin is more polar than this compound, it will adhere more strongly to the silica gel, allowing the desired product to elute first.[1]

  • Recrystallization: This technique relies on the differential solubility of the product and the impurity in a given solvent at different temperatures. By carefully selecting a solvent, the this compound can be selectively crystallized while the isatin remains in solution.

  • Acid-Base Extraction: This method takes advantage of the acidic N-H proton of isatin. By washing an organic solution of the crude product with an aqueous base (e.g., 1M NaOH), the isatin will be deprotonated and extracted into the aqueous layer, leaving the desired N-propylated product in the organic layer.[1]

Q2: My purified product is an oil and will not crystallize. What should I do?

A2: This is a common issue, especially if residual high-boiling solvents like DMF are present.[2] Here are some troubleshooting steps:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum for an extended period, possibly with gentle heating.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be poorly soluble, such as hexanes or diethyl ether. This involves adding the solvent to the oil and scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[2]

  • Purity Check: An oily product can also be an indication of persistent impurities. Consider repurifying the product using column chromatography.

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on the scale of your reaction, the level of purity required, and the resources available.

  • For high purity on a small to medium scale, column chromatography is often the best choice.

  • For large-scale purification , recrystallization is generally more practical and economical.

  • Acid-base extraction is a quick and efficient method for removing the bulk of isatin impurity before proceeding to a final purification step like recrystallization or a short column.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Isatin contamination in the final product (confirmed by TLC/NMR) Incomplete reaction or inefficient purification.1. Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete consumption of isatin. 2. Re-purify the product using one of the methods outlined in the FAQs. Column chromatography with a shallow gradient is often effective at separating closely related compounds.[1]
Low yield after purification 1. Product loss during extraction and washing steps. 2. Co-elution of product and impurities during column chromatography. 3. Product is too soluble in the recrystallization solvent.1. Minimize the number of extraction and washing steps. Ensure the pH is appropriate during any acid-base extractions. 2. Optimize the solvent system for column chromatography. Use a less polar eluent to begin with. 3. For recrystallization, use a minimal amount of hot solvent and cool the solution slowly to maximize crystal formation. Consider a different solvent or a co-solvent system.
Product appears as a colored oil instead of a solid 1. Residual solvent (e.g., DMF).[2] 2. Presence of colored impurities. 3. The product may have a low melting point.1. Dry the product under high vacuum. Co-evaporation with a lower boiling solvent like toluene can help remove residual DMF. 2. Treat a solution of the product with activated charcoal before a final filtration and crystallization. 3. Attempt trituration with a non-polar solvent like hexanes to induce solidification.[2]

Data Presentation

Solubility of Isatin in Various Organic Solvents at 298.15 K (25 °C)

SolventMole Fraction Solubility (x10^3)Mass Fraction Solubility ( g/100g )
N,N-Dimethylformamide (DMF)285.343.8
Acetone43.110.7
1,4-Dioxane39.89.7
Tetrahydrofuran (THF)33.78.8
Ethyl Acetate20.35.7
Dichloromethane10.13.9
Acetonitrile8.93.1
Toluene2.10.8

Note: The solubility of this compound is expected to be significantly higher than isatin in less polar organic solvents such as hexanes, dichloromethane, and ethyl acetate, and lower in polar protic solvents like ethanol and methanol.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel 60 (230–400 mesh) as a slurry in a non-polar solvent like hexanes.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elute the Column: Start eluting with 100% hexanes and gradually increase the polarity by adding ethyl acetate. A common starting eluent system is 9:1 hexanes:ethyl acetate.

  • Collect and Analyze Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when hot. Isatin should ideally be more soluble in this solvent at all temperatures. A mixture of ethanol and water, or isopropanol, are good starting points.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes before filtering it hot through a fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them in a vacuum oven.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a 1M aqueous solution of sodium hydroxide (NaOH). The unreacted isatin will be deprotonated and move into the aqueous layer.

  • Separation: Separate the organic layer from the aqueous layer.

  • Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound, which can then be further purified by recrystallization or column chromatography if necessary.

Visualizations

PurificationTroubleshooting cluster_purification Purification Options start Crude Product tlc Analyze by TLC start->tlc isatin_present Isatin Present? tlc->isatin_present product_oily Product is an Oil? isatin_present->product_oily No column Column Chromatography isatin_present->column High Purity Needed recrystallize Recrystallization isatin_present->recrystallize Large Scale extraction Acid-Base Extraction isatin_present->extraction Quick Pre-purification pure_solid Pure Solid Product product_oily->pure_solid No high_vac Dry under high vacuum product_oily->high_vac Yes column->product_oily recrystallize->product_oily extraction->product_oily triturate Triturate with non-polar solvent triturate->pure_solid high_vac->triturate

Caption: Troubleshooting workflow for the purification of this compound.

ColumnChromatographyWorkflow start Start: Crude Product step1 1. Prepare Silica Gel Slurry in Hexanes start->step1 step2 2. Pack Column with Slurry step1->step2 step3 3. Dissolve Crude Product in Minimal Dichloromethane step2->step3 step4 4. Adsorb onto Silica Gel and Dry step3->step4 step5 5. Load Sample onto Column step4->step5 step6 6. Elute with Hexanes/ Ethyl Acetate Gradient step5->step6 step7 7. Collect Fractions step6->step7 step8 8. Analyze Fractions by TLC step7->step8 step8->step7 Impure step9 9. Combine Pure Fractions step8->step9 Pure step10 10. Evaporate Solvent step9->step10 end End: Pure Product step10->end

References

Technical Support Center: Synthesis of 1-Propyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-propyl-1H-indole-2,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

The synthesis of this compound, typically achieved through the N-alkylation of isatin, can lead to several common impurities. These include:

  • Unreacted Isatin: Incomplete reactions are a primary source of contamination. The similar polarity between isatin and its N-alkylated derivatives can make separation challenging.[1]

  • O-Propylated Isatin: The isatin anion is an ambident nucleophile, meaning alkylation can occur at the oxygen atom instead of the nitrogen, leading to the formation of 2-propoxy-indol-3-one.[2]

  • Excess Propylating Agent: Residual amounts of the propyl halide used for the alkylation may remain in the crude product.

  • Side-Reaction Products: Under basic conditions, isatin can participate in side reactions such as aldol-type condensations.[1]

  • Residual Solvents: High-boiling point solvents, such as N,N-dimethylformamide (DMF), are frequently used and can be difficult to completely remove from the final product.[1]

Q2: My N-alkylation reaction of isatin has a low yield. What are the potential causes and how can I improve it?

Low yields in the N-alkylation of isatin can stem from several factors:

  • Incomplete Deprotonation: The N-H bond of isatin must be deprotonated to form the nucleophilic isatin anion. If the base used is not strong enough or is used in insufficient quantities, the reaction will not proceed to completion.[1][2] To address this, consider using a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an anhydrous polar aprotic solvent like DMF.[2][3]

  • Suboptimal Reaction Conditions: Insufficient heating or short reaction times may result in incomplete conversion. Conversely, excessively high temperatures or prolonged heating can lead to product decomposition.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Side Reactions: The isatin nucleus is susceptible to various side reactions under basic conditions that can consume the starting material.[1]

Q3: After purification, my this compound is still contaminated with unreacted isatin. How can I remove it effectively?

The co-purification of isatin and its N-alkylated derivatives is a common challenge due to their similar polarities.[1] Here are some strategies to improve separation:

  • Optimize Reaction Completion: Before focusing on purification, ensure the reaction has proceeded to completion. This can be achieved by using a slight excess of the propylating agent and the base, and closely monitoring the reaction with TLC.[1]

  • Fine-tune Column Chromatography: The choice of eluent is critical for successful separation by column chromatography. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can enhance the separation of the product from the more polar isatin.

  • Recrystallization: If a crude solid is obtained, recrystallization from different solvent systems can be effective. Dichloromethane/hexanes and ethanol have been reported to be useful for recrystallizing N-alkylated isatins.[1]

Q4: My final product is an oil and will not crystallize. What should I do?

The inability of the final product to crystallize can be due to several reasons:

  • Residual Solvent: Trace amounts of high-boiling point solvents like DMF can inhibit crystallization.[1] Ensure the product is dried under a high vacuum for an extended period, potentially with gentle heating.

  • Presence of Impurities: Unreacted starting materials or byproducts can act as impurities that disrupt the crystal lattice formation.[1]

  • Inherent Properties: Some N-alkylated isatins, particularly those with longer alkyl chains, may have low melting points and exist as oils at room temperature.[1]

If impurities are suspected, further purification by column chromatography is recommended. If the product is pure and still an oil, it may be used in subsequent steps if its purity is sufficient.

Troubleshooting Guide

The following diagram outlines a general workflow for troubleshooting common issues during the synthesis of this compound.

G cluster_synthesis Synthesis Troubleshooting start Start Synthesis of This compound reaction_check Monitor Reaction by TLC start->reaction_check incomplete Incomplete Reaction reaction_check->incomplete Starting material remains complete Reaction Complete reaction_check->complete Starting material consumed incomplete->start Optimize reaction conditions: - Increase reaction time/temp - Use stronger/excess base workup Aqueous Workup and Extraction complete->workup purification Purification (Column Chromatography/ Recrystallization) workup->purification product_analysis Analyze Final Product (NMR, MS, etc.) purification->product_analysis pure_product Pure this compound product_analysis->pure_product Acceptable Purity impure_product Product is Impure product_analysis->impure_product Unacceptable Purity troubleshoot_impurities Identify Impurities impure_product->troubleshoot_impurities troubleshoot_impurities->purification Re-purify based on impurity identity

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (K₂CO₃, 1.3 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the propyl halide (e.g., 1-bromopropane, 1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture in an oil bath at 70-80 °C and monitor the progress by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.[1]

Protocol 2: Purification by Column Chromatography

  • Prepare a silica gel column using a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

  • Load the solution onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary, to separate the desired product from impurities.

  • Collect the fractions containing the pure product, as determined by TLC analysis.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Reaction and Side-Product Formation

The following diagram illustrates the desired N-alkylation reaction and the common O-alkylation side-reaction.

G cluster_reaction N-Alkylation vs. O-Alkylation of Isatin isatin Isatin isatin_anion Isatin Anion (Ambident Nucleophile) isatin->isatin_anion + Base n_alkylation N-Alkylation (Major Product) isatin_anion->n_alkylation + Propyl Halide o_alkylation O-Alkylation (Minor Product) isatin_anion->o_alkylation + Propyl Halide propyl_halide Propyl Halide final_product This compound n_alkylation->final_product side_product 2-propoxy-indol-3-one o_alkylation->side_product

Caption: Reaction pathways for the formation of N-propylated and O-propylated isatin.

Quantitative Data Summary

Alkylating AgentBaseSolventMethodReaction TimeYield (%)Reference
Methyl IodideK₂CO₃DMFMicrowave3 min95[4]
Ethyl IodideK₂CO₃DMFMicrowave3 min90[4]
n-Butyl BromideNa⁺ saltDMFMicrowave5 min69[4]
Benzyl ChlorideK₂CO₃DMFMicrowave5 min96[4]
Benzyl ChlorideKF/aluminaAcetonitrileReflux2 hHigh[5]
Ethyl BromoacetateKF/aluminaAcetonitrileReflux21 hHigh[5]

References

Alternative bases to Cs₂CO₃ for the synthesis of N-alkylated isatins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding alternative bases to cesium carbonate (Cs₂CO₃) for the synthesis of N-alkylated isatins. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to Cs₂CO₃ for the N-alkylation of isatins?

While Cs₂CO₃ is effective, it can be expensive. Alternative bases such as potassium carbonate (K₂CO₃), sodium hydride (NaH), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be more cost-effective and may offer advantages in specific reaction contexts, such as improved yields or milder reaction conditions.[1][2][3][4]

Q2: What are the most common alternative inorganic bases to Cs₂CO₃?

Potassium carbonate (K₂CO₃) is a widely used and effective alternative to Cs₂CO₃.[1][5][6][7][8][9] Other inorganic bases that have been employed include sodium carbonate (Na₂CO₃), sodium hydride (NaH), calcium hydride (CaH₂), sodium hydroxide (NaOH), lithium hydroxide (LiOH), and potassium fluoride on alumina (KF/Al₂O₃).[1][3][4][6][10]

Q3: Are there any organic bases that can be used for the N-alkylation of isatin?

Yes, organic bases can be effective. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a notable example, particularly in microwave-assisted syntheses where it allows for rapid and high-yield reactions.[2][11] Triethylamine (TEA) has also been investigated.[1][3][4]

Q4: Can microwave irradiation be used with these alternative bases?

Absolutely. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the N-alkylation of isatins with various bases, including K₂CO₃ and DBU.[1][2][5][6][7][11]

Q5: What is phase transfer catalysis and how can it be applied to isatin N-alkylation?

Phase transfer catalysis (PTC) involves the use of a catalyst, such as tetra-n-butylammonium bromide (TBAB), to facilitate the transfer of a reactant between two immiscible phases (e.g., a solid and a liquid). This technique can be employed for the N-alkylation of isatin, often using K₂CO₃ as the base in a solvent like DMF, allowing for milder reaction conditions.[12]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no yield of N-alkylated product 1. Insufficient basicity: The chosen base may not be strong enough to deprotonate the isatin nitrogen effectively. 2. Poor solvent choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. 3. Low reaction temperature or short reaction time: The reaction may require more energy or time to proceed to completion. 4. Decomposition of reactants or products: The reaction conditions may be too harsh.1. Switch to a stronger base: If using a weaker base like Na₂CO₃, consider switching to K₂CO₃, NaH, or DBU.[1][2][3] 2. Optimize the solvent: DMF and NMP are often good choices for N-alkylation reactions.[1][5][7] For PTC, DMF is commonly used. Ethanol can be effective with DBU under microwave conditions.[2] 3. Increase temperature and/or reaction time: Consider heating the reaction or extending the reaction time. Microwave irradiation can be a powerful tool to accelerate the reaction.[1][2] 4. Use milder conditions: If decomposition is suspected, try lowering the reaction temperature or using a milder base.
Formation of side products 1. O-alkylation: The alkylating agent may react at the oxygen of the carbonyl group. 2. Reaction with the solvent: Some solvents can participate in side reactions. 3. Epoxide formation: This can occur with certain alkylating agents like phenacyl bromide.[1]1. Optimize reaction conditions: The choice of base and solvent can influence the selectivity of N- vs. O-alkylation. 2. Choose an inert solvent: DMF, DMSO, and acetonitrile are generally good choices.[3] 3. Modify the procedure: In the case of phenacyl bromide, using the preformed sodium salt of isatin under microwave irradiation can minimize epoxide formation.[1]
Difficulty in product isolation/purification 1. Use of high-boiling point solvents: Solvents like DMF or NMP can be difficult to remove.[1] 2. Use of solid-supported bases: Filtration may be required to remove the base.[4]1. Perform an aqueous workup: Pouring the reaction mixture into water can precipitate the product, which can then be collected by filtration.[8] 2. Utilize filtration: For solid bases like KF/Al₂O₃, the product can be isolated by filtering the reaction mixture and evaporating the solvent.[4] With DBU in ethanol, the product often precipitates upon cooling and can be isolated by filtration.[2]

Quantitative Data Summary

Table 1: Comparison of Alternative Bases for N-Alkylation of Isatin

BaseAlkylating AgentSolventTemperature (°C)TimeYield (%)Reference
K₂CO₃Methyl IodideDMF701.5 - 2 h~80[12]
K₂CO₃Methyl IodideDMF (MW)Not specified3 min95[12]
K₂CO₃Ethyl ChloroacetateDMF (MW)Not specified3 min76[1][7]
K₂CO₃Benzyl ChlorideDMF (MW)Not specified5 min96[1][7]
K₂CO₃Various Alkyl HalidesAcetonitrileReflux1.5 - 47 hHigh[4]
DBUBenzyl ChlorideEthanol (MW)14010 minHigh[2][11]
NaHVarious Alkyl HalidesDMF25 - 80Not specifiedNot specified[10]
KF/Al₂O₃Benzyl ChlorideAcetonitrile (MW)18025 minHigh[4]
K₂CO₃ / TBABLong-chain Alkyl BromidesDMFRoom Temp.48 h~80[12]

Experimental Protocols

Protocol 1: Microwave-Assisted N-Alkylation using K₂CO₃

This protocol is adapted from a procedure utilizing microwave irradiation for a rapid and efficient reaction.[1][7]

Materials:

  • Isatin (1 mmol)

  • Alkyl halide (1.1 mmol)

  • Potassium Carbonate (K₂CO₃) (1.3 mmol)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP) (a few drops)

Procedure:

  • In a microwave-safe vessel, create an intimate mixture of isatin, the alkyl halide, and potassium carbonate.

  • Add a few drops of DMF or NMP to form a slurry.

  • Expose the mixture to microwave irradiation (e.g., 300 W) for a short period (typically 2-5 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction vessel to cool to room temperature.

  • Perform an aqueous workup by pouring the mixture into water to precipitate the N-alkylated isatin.

  • Collect the product by filtration and wash with water.

  • The product can be further purified by crystallization if necessary.[8]

Protocol 2: Microwave-Assisted N-Alkylation using DBU

This protocol utilizes the organic base DBU in ethanol under microwave irradiation, which often results in the product precipitating out of the solution upon cooling.[2][11]

Materials:

  • Isatin (2.00 mmol)

  • Alkyl or benzylic halide (1.5 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv)

  • Ethanol (3 mL)

Procedure:

  • In a 10 mL microwave vial, combine isatin, the alkyl or benzylic halide, DBU, and ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 140°C for 10-25 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The N-alkylated isatin product will often precipitate from the ethanol solution.

  • Collect the pure product by simple filtration.

Protocol 3: N-Alkylation using Phase Transfer Catalysis (PTC)

This method employs a phase transfer catalyst for N-alkylation under mild, room temperature conditions.[12]

Materials:

  • Isatin (6.8 mmol)

  • Alkyl bromide (6.8 mmol)

  • Potassium Carbonate (K₂CO₃) (7.4 mmol)

  • Tetra-n-butylammonium bromide (TBAB) (catalytic amount)

  • N,N-Dimethylformamide (DMF) (50 mL)

Procedure:

  • Dissolve isatin in DMF in a round-bottom flask.

  • Add the alkyl bromide, potassium carbonate, and a catalytic amount of TBAB to the solution.

  • Stir the mixture at room temperature for 48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the inorganic salts by filtration.

  • Remove the DMF solvent under reduced pressure to obtain the crude product.

  • Purify the product as necessary, for example, by column chromatography.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Isatin Isatin Mixing Mixing of Reactants Isatin->Mixing Base Alternative Base (K₂CO₃, DBU, etc.) Base->Mixing Alkyl_Halide Alkyl Halide Alkyl_Halide->Mixing Solvent Solvent (DMF, EtOH, etc.) Solvent->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Workup Aqueous Workup or Filtration Heating->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product N-Alkylated Isatin Purification->Product troubleshooting_logic Start Low/No Yield? Base Is the base strong enough? (e.g., K₂CO₃, DBU) Start->Base Yes Conditions Are reaction conditions optimal? (Temp, Time) Base->Conditions Yes Success Optimize and Retry Base->Success No, change base Solvent Is the solvent appropriate? (e.g., DMF, EtOH) Conditions->Solvent Yes Conditions->Success No, adjust T/t Solvent->Success No, change solvent Failure Consider Alternative Strategy (e.g., PTC) Solvent->Failure Yes

References

Technical Support Center: Synthesis of N-Substituted Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted isatin derivatives. Our focus is to address common challenges, with a specific emphasis on preventing the formation of the undesired byproduct, 1,2-di(1-isatinyl)ethane.

Frequently Asked Questions (FAQs)

Q1: What is 1,2-di(1-isatinyl)ethane and why does it form?

A1: 1,2-di(1-isatinyl)ethane is a dimeric byproduct that can form during the N-alkylation of isatin when using 1,2-dihaloethanes (e.g., 1,2-dibromoethane or 1,2-dichloroethane) as the alkylating agent. It consists of two isatin molecules linked by an ethane bridge at their respective nitrogen atoms. The formation occurs in a two-step sequential N-alkylation reaction. Initially, one isatin molecule reacts with the 1,2-dihaloethane to form an N-(2-haloethyl)isatin intermediate. This intermediate then reacts with a second isatin molecule to yield the dimeric byproduct.

Q2: What are the typical reaction conditions for N-alkylation of isatin?

A2: The N-alkylation of isatin is commonly achieved by first deprotonating the nitrogen atom of isatin with a base to form the isatin anion, which then acts as a nucleophile and attacks the alkylating agent. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Reaction temperatures can range from room temperature to elevated temperatures, and reaction times can vary from a few minutes under microwave irradiation to several hours with conventional heating.[1][2][3]

Q3: Can other side reactions occur during the N-alkylation of isatin?

A3: Yes, besides the formation of 1,2-di(1-isatinyl)ethane, other side reactions can occur. The isatin anion is an ambident nucleophile, meaning it can also react at the oxygen atom, leading to the formation of O-alkylated byproducts. Additionally, under basic conditions, aldol-type condensation reactions involving the C3-carbonyl group of isatin can take place. The choice of base and reaction conditions can influence the prevalence of these side reactions.

Troubleshooting Guide: Preventing the Formation of 1,2-di(1-isatinyl)ethane

This guide provides specific troubleshooting steps to minimize or eliminate the formation of the 1,2-di(1-isatinyl)ethane byproduct during your synthesis.

Issue: Significant formation of 1,2-di(1-isatinyl)ethane observed in the reaction mixture.

Root Cause Analysis and Solutions:

The primary driver for the formation of the dimeric byproduct is the stoichiometry of the reactants and the reaction conditions that favor a second nucleophilic attack on the N-(2-haloethyl)isatin intermediate.

Stoichiometry of Reactants
  • Problem: Using an equimolar or excess amount of isatin relative to the 1,2-dihaloethane.

  • Solution: Employ a significant excess of the 1,2-dihaloethane. This ensures that the N-(2-haloethyl)isatin intermediate is more likely to be present in a solution with a higher concentration of the alkylating agent rather than unreacted isatin, thus favoring the desired mono-alkylation. A molar ratio of 1:3 (isatin to 1,2-dihaloethane) has been shown to significantly reduce the formation of the dimer.[1]

Reaction Conditions
  • Problem: Prolonged reaction times at elevated temperatures can increase the likelihood of the second alkylation step.

  • Solution:

    • Monitor the reaction closely: Use thin-layer chromatography (TLC) to track the consumption of the starting isatin and the formation of the desired N-(2-haloethyl)isatin. Stop the reaction as soon as the starting material is consumed to prevent further reaction to the dimer.

    • Consider microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times, which can help to minimize the formation of byproducts by providing rapid and efficient heating.[1]

Choice of Base and Solvent
  • Problem: The combination of a strong base and a high-boiling point solvent might promote the formation of the dimer.

  • Solution: While a base is necessary to deprotonate the isatin, using a milder base like potassium carbonate (K₂CO₃) in DMF is a common and effective choice. Stronger bases like sodium hydride should be used with caution and precise stoichiometric control.

Illustrative Reaction Scheme

Reaction_Pathway Isatin Isatin Isatin_anion Isatin Anion Isatin->Isatin_anion Base Mono_product N-(2-Haloethyl)isatin (Desired Intermediate) Isatin_anion->Mono_product SN2 Reaction Dihaloethane 1,2-Dihaloethane (X-CH2CH2-X) Dihaloethane->Mono_product SN2 Reaction Mono_product->Mono_product Dimer 1,2-di(1-isatinyl)ethane (Byproduct) Mono_product->Dimer + Isatin Anion Excess_Dihaloethane Excess 1,2-Dihaloethane Excess_Dihaloethane->Mono_product Favors formation of mono-product Excess_Isatin Excess Isatin Excess_Isatin->Dimer Favors formation of dimer

Caption: Reaction pathways for the N-alkylation of isatin with 1,2-dihaloethane.

Data on Byproduct Formation

The following table summarizes the effect of the isatin to 1,2-dibromoethane molar ratio on the yield of the desired N-(2-bromoethyl)isatin and the 1,2-di(1-isatinyl)ethane byproduct under microwave-assisted conditions.

Molar Ratio (Isatin : 1,2-Dibromoethane)N-(2-bromoethyl)isatin Yield (%)1,2-di(1-isatinyl)ethane Yield (%)Reference
1 : 15016[1]
3 : 11560[1]

As the data clearly indicates, a higher ratio of isatin to 1,2-dibromoethane significantly favors the formation of the undesired dimeric byproduct.

Experimental Protocols

Protocol 1: Optimized Synthesis of N-(2-bromoethyl)isatin (Minimizing Dimer Formation)

This protocol is adapted from a microwave-assisted method and is optimized to favor the formation of the mono-alkylated product.[1]

Materials:

  • Isatin

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave reaction vessel, combine isatin (1 mmol), potassium carbonate (1.5 mmol), and a few drops of DMF.

  • Add a three-fold molar excess of 1,2-dibromoethane (3 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 200 W for 2 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-(2-bromoethyl)isatin.

Protocol 2: General Procedure for N-Alkylation of Isatin (Conventional Heating)

This protocol is a general method for the N-alkylation of isatin and can be adapted for various alkyl halides.

Materials:

  • Isatin

  • Alkyl halide (e.g., ethyl iodide)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve isatin (1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add potassium carbonate (1.5 mmol) to the solution and stir the suspension for 30 minutes at room temperature.

  • Add the alkyl halide (1.2 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated product by filtration, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylated isatin.

Workflow and Logic Diagrams

Troubleshooting Workflow for Dimer Formation

Troubleshooting_Workflow Start High Dimer Formation Detected Check_Stoichiometry Check Isatin: Dihaloethane Ratio Start->Check_Stoichiometry Adjust_Stoichiometry Increase Excess of Dihaloethane (e.g., 1:3 ratio) Check_Stoichiometry->Adjust_Stoichiometry Ratio ≤ 1:1 Monitor_Reaction Monitor Reaction Progress (TLC) Check_Stoichiometry->Monitor_Reaction Ratio > 1:1 Adjust_Stoichiometry->Monitor_Reaction Optimize_Time_Temp Reduce Reaction Time and/or Temperature Monitor_Reaction->Optimize_Time_Temp Dimer forms over time End Dimer Formation Minimized Monitor_Reaction->End Reaction complete before dimer forms Consider_MW Consider Microwave Synthesis for Shorter Reaction Times Optimize_Time_Temp->Consider_MW Consider_MW->End

References

Technical Support Center: Stability of 1-Propyl-1H-indole-2,3-dione in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-propyl-1H-indole-2,3-dione (also known as N-propylisatin) in solution. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue 1: Inconsistent experimental results or a gradual loss of the compound's activity over time.

  • Possible Cause: This is often indicative of the degradation of this compound in the experimental solution. The stability of the compound can be influenced by factors such as pH, temperature, and light exposure.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: It is highly recommended to prepare fresh working solutions of this compound from a frozen stock solution immediately before conducting an experiment.

    • Control Environmental Factors: During experiments, protect solutions from light by using amber vials or covering them with aluminum foil. It is also advisable to keep the solutions on ice or at 4°C to minimize thermal degradation.

    • Conduct a Preliminary Stability Study: To understand the compound's stability in your specific experimental medium, perform a time-course study. Incubate this compound in the medium and analyze aliquots at various time points using a stability-indicating analytical method like HPLC or LC-MS.

Issue 2: Appearance of unexpected peaks during HPLC or LC-MS analysis.

  • Possible Cause: The emergence of new peaks suggests the formation of degradation products. Isatin and its derivatives can undergo hydrolysis or oxidation under certain conditions.

  • Troubleshooting Steps:

    • Analyze a Fresh Control: Inject a freshly prepared solution of this compound to serve as a control. This will help confirm the retention time of the parent compound and distinguish it from any degradation products.

    • Verify Storage Conditions: Ensure that stock solutions have been stored under the recommended conditions, typically at -20°C or -80°C, and have not been subjected to multiple freeze-thaw cycles.

    • Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies. This involves exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate the formation of degradants.[1][2][3]

Issue 3: Precipitation of the compound in aqueous experimental media.

  • Possible Cause: Precipitation is a common issue for organic compounds with low aqueous solubility. The solubility of this compound in aqueous buffers may be limited.

  • Troubleshooting Steps:

    • Determine Solubility: Before preparing solutions, determine the kinetic and thermodynamic solubility of this compound in your specific experimental buffer.

    • Use a Co-solvent: If the solubility is low, consider using a small percentage of an organic co-solvent, such as DMSO or ethanol, in your final solution. However, ensure the final concentration of the co-solvent is low enough (typically <0.5%) to not affect the biological system.

    • Adjust pH: The solubility of isatin derivatives can be pH-dependent. Investigate if adjusting the pH of your buffer (within a range compatible with your experiment) improves the solubility.

Logical Troubleshooting Flow

TroubleshootingFlow start Problem Encountered inconsistent_results Inconsistent Results / Loss of Activity start->inconsistent_results unexpected_peaks Unexpected Peaks in Analysis (HPLC/LC-MS) start->unexpected_peaks precipitation Precipitation in Aqueous Media start->precipitation cause_degradation Possible Cause: Compound Degradation inconsistent_results->cause_degradation cause_degradants Possible Cause: Formation of Degradation Products unexpected_peaks->cause_degradants cause_solubility Possible Cause: Low Aqueous Solubility precipitation->cause_solubility solution_fresh Prepare Fresh Solutions cause_degradation->solution_fresh Solution solution_control_env Control Environmental Factors (Light, Temperature) cause_degradation->solution_control_env Solution solution_stability_study Conduct Preliminary Stability Study cause_degradation->solution_stability_study Solution solution_fresh_control Analyze a Freshly Prepared Control cause_degradants->solution_fresh_control Solution solution_storage Verify Stock Solution Storage cause_degradants->solution_storage Solution solution_forced_degradation Perform Forced Degradation Studies cause_degradants->solution_forced_degradation Solution solution_determine_solubility Determine Solubility in Experimental Buffer cause_solubility->solution_determine_solubility Solution solution_cosolvent Use a Co-solvent (e.g., DMSO) cause_solubility->solution_cosolvent Solution solution_ph Adjust pH of the Buffer cause_solubility->solution_ph Solution

A logical workflow for troubleshooting common stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of isatin derivatives due to its high solubilizing power and good storage stability. For experiments involving aqueous systems, it is crucial to maintain the final DMSO concentration at a low level (typically below 0.5%) to prevent solvent-induced artifacts.

Q2: How should I store stock solutions of this compound?

A2: To ensure long-term stability, stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for extended periods, at -80°C.

Q3: What are the primary factors that can cause the degradation of this compound in solution?

A3: The main factors contributing to the degradation of isatin derivatives in solution are:

  • pH: The amide bond in the isatin ring is susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[4]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Indole-containing compounds can be sensitive to light, leading to photolytic degradation.[5]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the isatin core.[6][7][8]

Q4: Can this compound interact with other components in my experimental medium?

A4: Yes, it is possible. The carbonyl groups of the isatin ring can potentially interact with nucleophilic components in complex media. It is always advisable to perform a preliminary stability test of the compound in the complete experimental medium to identify any potential interactions or degradation.

Illustrative Stability Data

Disclaimer: The following data are illustrative and intended to serve as a template. Experimental determination is required for accurate stability information for this compound.

Stress ConditionParametersIncubation Time (hours)% Recovery (Illustrative)Major Degradation Product (Hypothetical)
Acidic Hydrolysis 0.1 M HCl at 60°C2475%Isatin-N-propionic acid
Basic Hydrolysis 0.1 M NaOH at 60°C2460%2-Aminophenylglyoxylic acid
Oxidative Degradation 3% H₂O₂ at 25°C2485%N-Propylisatoic anhydride
Thermal Degradation 80°C in aqueous buffer (pH 7.4)4890%Undetermined
Photolytic Degradation UV light (254 nm) at 25°C1280%Photodegradation products

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.[1][2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate a solution of the compound in a relevant buffer (e.g., PBS pH 7.4) at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) and white light in a photostability chamber for a defined period.[5][9][10][11] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a suitable stability-indicating HPLC method.

Forced Degradation Workflow

ForcedDegradationWorkflow start Start: Forced Degradation Study prep_stock Prepare 1 mg/mL Stock Solution of this compound start->prep_stock stress_conditions Expose to Stress Conditions prep_stock->stress_conditions acid Acidic Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidative Degradation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Degradation (80°C, pH 7.4) stress_conditions->thermal photo Photolytic Degradation (UV/Vis Light) stress_conditions->photo neutralize Neutralize Acid/Base Stressed Samples acid->neutralize base->neutralize analyze Analyze All Samples and Control by Stability-Indicating HPLC oxidation->analyze thermal->analyze photo->analyze neutralize->analyze end End: Identify Degradation Products and Assess Method Specificity analyze->end

A generalized workflow for conducting forced degradation studies.
Protocol for HPLC-Based Stability Indicating Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the samples from the stability study in the mobile phase to an appropriate concentration.

Hypothetical Signaling Pathway Involvement

Isatin derivatives are known to interact with various biological targets, including protein kinases. The following diagram illustrates a hypothetical signaling pathway where an N-substituted isatin derivative could act as an inhibitor of a receptor tyrosine kinase (RTK), a common mechanism for anticancer agents.

Hypothetical Kinase Inhibition Pathway

SignalingPathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds ras Ras rtk->ras Activates compound This compound compound->rtk Inhibits ATP Binding raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription Phosphorylates response Cell Proliferation, Survival, Angiogenesis transcription->response Regulates

Hypothetical inhibition of an RTK signaling pathway.

References

Scaling up the synthesis of 1-propyl-1H-indole-2,3-dione for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis and scale-up of 1-propyl-1H-indole-2,3-dione (also known as N-propylisatin) for preclinical studies.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the synthesis of the isatin core, commonly via the Sandmeyer isatin synthesis.[1][2][3] The second stage is the N-alkylation of the isatin nitrogen with a propyl group.[4][5] Scaling up this process for preclinical trials requires careful consideration of reaction conditions, purification methods, and analytical characterization to ensure high purity and batch-to-batch consistency.[6][7]

G cluster_0 Stage 1: Isatin Synthesis (Sandmeyer) cluster_1 Stage 2: N-Alkylation cluster_2 Purification & Analysis Aniline Aniline Isonitroso Isonitrosoacetanilide (Intermediate) Aniline->Isonitroso Isatin_core_2 Isatin Core ChloralHydrate Chloral Hydrate + Hydroxylamine ChloralHydrate->Isonitroso Cyclization Acid-Catalyzed Cyclization (H₂SO₄) Isonitroso->Cyclization Isatin Isatin Core Cyclization->Isatin Isatin->Isatin_core_2 Deprotonation Deprotonation (e.g., K₂CO₃ in DMF) Isatin_core_2->Deprotonation Purification Purification (Chromatography/ Recrystallization) IsatinAnion Isatin Anion Deprotonation->IsatinAnion NPropylisatin Crude this compound IsatinAnion->NPropylisatin PropylHalide Propyl Halide (e.g., 1-Bromopropane) PropylHalide->NPropylisatin NPropylisatin->Purification FinalProduct Pure this compound (>98% Purity) Purification->FinalProduct Analysis QC/QA Analysis (HPLC, NMR, MS) FinalProduct->Analysis

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guides

Part 1: Sandmeyer Isatin Synthesis

This table addresses common issues encountered during the initial synthesis of the isatin core.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield of Isatin - Incomplete formation of the isonitrosoacetanilide intermediate.[8]- Poor solubility of intermediates, especially with lipophilic anilines.[1]- Incomplete cyclization during the acid treatment step.[1]- Ensure high purity of starting aniline and reagents.[8]- Use methanesulfonic acid or polyphosphoric acid instead of sulfuric acid to improve solubility.[1]- Ensure the reaction temperature for cyclization is maintained between 60-80°C.[9][10]
"Tar" Formation / Dark Byproducts - Decomposition of starting materials or intermediates at high temperatures.[8]- Local overheating during the exothermic cyclization step.[10]- Ensure the aniline is fully dissolved before heating.[8]- Add the isonitrosoacetanilide intermediate to the acid in portions with efficient stirring and cooling to control the temperature.[8]
Product Contaminated with Isatin Oxime - Hydrolysis of unreacted isonitrosoacetanilide during workup.[10]- Ensure the initial condensation reaction goes to completion by optimizing reaction time and temperature.- During quenching or extraction, a "decoy" carbonyl compound (e.g., an aldehyde) can be added to react with any excess hydroxylamine.[8]
Sulfonation of the Aromatic Ring - Reaction with sulfuric acid at excessively high temperatures or concentrations.[10]- Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[8]- Consider alternative acids like methanesulfonic acid which are less prone to causing sulfonation.[1]
Part 2: N-Alkylation of Isatin

This table provides solutions for common problems during the N-propylation step.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield of N-Propylisatin - Incomplete deprotonation of the isatin N-H.[11]- The alkylating agent (propyl halide) is not reactive enough or is too volatile.[12]- Side reactions, such as O-alkylation or aldol-type reactions.[11][13]- Use a suitable base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or calcium hydride (CaH₂).[4][12]- Use 1-iodopropane instead of 1-bromopropane for higher reactivity. Ensure the reaction is in a sealed vessel if warming.- N-alkylation is generally favored over O-alkylation. Ensure anhydrous conditions to minimize side reactions.[11]
Reaction Fails to Start or is Sluggish - Insufficiently strong base or insufficient quantity.- Low reaction temperature.[12]- Poor quality of solvent (not anhydrous).- Increase the molar equivalent of the base (e.g., 1.3 equivalents of K₂CO₃).[14]- Gently warm the reaction mixture (e.g., 70-80°C in DMF).[11]- Use anhydrous DMF or another suitable polar aprotic solvent.[4]
Product is an Oil and Difficult to Purify - Presence of unreacted starting materials or oily impurities.- Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes.[11]- If trituration fails, purify via column chromatography.[11]
Mixture of N- and O-Alkylated Products - Highly reactive alkylating agents in the presence of certain metal salts (e.g., silver salts) can favor O-alkylation.[13]- Avoid silver salts. Standard conditions (K₂CO₃ in DMF) strongly favor N-alkylation.[4][13]

Frequently Asked Questions (FAQs)

Q1: What is the best base and solvent combination for the N-propylation of isatin on a large scale?

A1: For scaling up, a common and effective combination is potassium carbonate (K₂CO₃) as the base in N,N-Dimethylformamide (DMF).[4][14] This system is cost-effective and generally provides high yields. Calcium hydride (CaH₂) in DMF is another reported effective method.[12] Microwave-assisted synthesis using K₂CO₃ in a few drops of DMF can dramatically reduce reaction times and increase yields, which may be advantageous for rapid library synthesis, but requires specialized equipment for scale-up.[4]

Q2: My crude this compound is an oil. How can I effectively purify it?

A2: Oily products are a common challenge. A stepwise approach is recommended. First, attempt trituration by stirring the oil vigorously with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether to induce crystallization.[11] If this fails, the most reliable method is purification by column chromatography on silica gel, typically using an eluent system such as hexanes/ethyl acetate.[11]

G Start Crude product is an oil Triturate Triturate with non-polar solvent (e.g., hexanes) Start->Triturate SolidFormed Does a solid form? Triturate->SolidFormed Filter Filter and wash solid SolidFormed->Filter Yes Column Purify by column chromatography (e.g., Silica, Hexanes/EtOAc) SolidFormed->Column No Recrystallize Recrystallize if necessary (e.g., EtOH or DCM/hexanes) Filter->Recrystallize PureProduct Pure Product Recrystallize->PureProduct Column->PureProduct

Caption: Decision workflow for the purification of oily N-propylisatin.

Q3: For preclinical studies, what level of purity is required for my compound?

A3: For in vivo preclinical studies, particularly toxicology studies that will support an Investigational New Drug (IND) application, the purity of the active pharmaceutical ingredient (API) should generally be 98% or higher, with 99% being a common target.[7] It is critical to fully characterize the compound and any impurities present, as the safety studies qualify not just the API but also the specific impurity profile of the batch tested.[6][7]

Q4: How does scaling up the synthesis affect the impurity profile?

A4: Scaling up a reaction can introduce new impurities or change the concentration of existing ones.[7] This can be due to changes in heat transfer, mixing efficiency, or prolonged reaction times. Purification methods that work well on a small scale, like chromatography, can become more challenging and costly at a larger scale. It is crucial to re-evaluate the impurity profile of the scaled-up batch using analytical methods like HPLC to ensure it matches the material used in initial safety studies.[7][15]

G ScaleUp Synthesis Scale-Up HeatTransfer Changes in Heat Transfer ScaleUp->HeatTransfer Mixing Changes in Mixing Efficiency ScaleUp->Mixing Purification Purification Challenges at Scale ScaleUp->Purification Impurity Altered Impurity Profile (New or Increased Impurities) HeatTransfer->Impurity Mixing->Impurity Preclinical Preclinical Requirements Impurity->Preclinical Impacts Purification->Preclinical Impacts Safety Toxicology & Safety Studies (GLP) Preclinical->Safety Consistency Batch-to-Batch Consistency & Purity (>98%) Preclinical->Consistency IND IND/CTA Filing Safety->IND Consistency->IND

Caption: Relationship between synthesis scale-up and preclinical requirements.

Experimental Protocols

Protocol 1: Synthesis of Isatin via Sandmeyer Reaction

This protocol is a generalized procedure and may require optimization.

Part A: Synthesis of Isonitrosoacetanilide

  • In a 2 L flask, dissolve 160 g of sodium sulfate decahydrate and 22.5 g of chloral hydrate in 300 mL of water. Warm the solution to approximately 30°C to ensure all solids dissolve.[9]

  • In a separate beaker, prepare a solution of the starting aniline (0.125 mol) in 75 mL of water containing 12.5 mL of concentrated hydrochloric acid, warming if necessary.

  • Add the aniline hydrochloride solution to the flask from step 1.

  • Prepare a solution of 27.5 g of hydroxylamine hydrochloride in 125 mL of water and add it to the main reaction flask. A suspension will form.[9]

  • Heat the mixture. The reaction can become vigorous between 60-70°C.[9] Continue heating to reflux (80-100°C) for 1-2 hours, monitoring by TLC until the starting aniline is consumed.

  • Cool the reaction mixture in an ice bath. Filter the precipitated isonitrosoacetanilide, wash thoroughly with water, and air dry.

Part B: Cyclization to Isatin

  • Pre-heat 100 mL of concentrated sulfuric acid to 60°C in a flask with efficient mechanical stirring.[9]

  • Carefully add the dried isonitrosoacetanilide (7.5 g) from Part A in small portions, ensuring the internal temperature does not exceed 80°C.[9][10]

  • Once the addition is complete, heat the mixture to 80°C and hold for 10-15 minutes.

  • Cool the mixture to 70°C and carefully pour it onto 1 L of crushed ice with stirring.

  • Allow the mixture to stand for 1 hour. Filter the resulting orange precipitate, wash with cold water, and dry to yield crude isatin.

Protocol 2: N-propylation of Isatin

This protocol is adapted from common literature procedures for N-alkylation.[4][11]

  • To a round-bottom flask containing a magnetic stir bar, add isatin (1.0 mmol, 147 mg) and anhydrous DMF (5 mL).

  • Add potassium carbonate (K₂CO₃, 1.3 mmol, 180 mg) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.1 mmol, ~0.1 mL) to the reaction mixture.

  • Heat the reaction in an oil bath to 70-80°C and monitor the progress by TLC until the starting isatin is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and pour it into 50 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 3: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel 60 (230–400 mesh) as a slurry in hexanes.[11]

  • Load the Sample: Dissolve the crude N-propylisatin in a minimal amount of dichloromethane. Add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully load this onto the top of the prepared column.[11]

  • Elute: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in hexanes.

  • Collect and Analyze: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[11]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1-propyl-1H-indole-2,3-dione and Isatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide comparing the biological profiles of Isatin and its N-propyl derivative, 1-propyl-1H-indole-2,3-dione. This report synthesizes available data on their anticancer, antimicrobial, and antiviral activities, providing experimental context and exploring the influence of N-alkylation on the bioactivity of the isatin scaffold.

Isatin (1H-indole-2,3-dione), a naturally occurring and synthetically versatile heterocyclic compound, has long been a subject of intense scientific scrutiny due to its broad spectrum of biological activities. Its derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides a comparative overview of the biological activity of isatin and its N-propyl analog, this compound, to elucidate the impact of the propyl substitution on its pharmacological profile.

Summary of Biological Activities: A Quantitative Comparison

While extensive research has been conducted on isatin and its numerous derivatives, specific quantitative data for this compound is less abundant in publicly available literature. The following tables summarize the known biological activities of isatin and draw upon studies of N-alkylated isatin derivatives to infer the potential activity of its N-propyl counterpart.

Table 1: Comparative Anticancer Activity

CompoundCancer Cell LineIC₅₀ (µM)Reference
IsatinHL-60 (Human promyelocytic leukemia)2.94 µg/mL (~20 µM)[1]
IsatinK562 (Human leukemia)>50 µM[2]
IsatinHepG2 (Human hepatocellular carcinoma)>50 µM[2]
IsatinHT-29 (Human colon carcinoma)>50 µM[2]
N-alkyl isatin derivativesMCF-7 (Human breast cancer)23-66 µM[3]

Table 2: Comparative Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)Reference
IsatinStaphylococcus aureus-Data not readily available
IsatinEscherichia coli-Data not readily available
Isatin Derivatives (general)Various Bacteria-Isatin derivatives are known to possess antibacterial activity.[4]
Isatin Derivatives (general)Various Fungi-Isatin derivatives are known to possess antifungal activity.

Table 3: Comparative Antiviral Activity

CompoundVirusEC₅₀ (µM)Reference
Isatin Derivatives (general)Various Viruses-Isatin derivatives have shown broad-spectrum antiviral activities.[5]

The Influence of N-Alkylation on Biological Activity

The introduction of an alkyl group at the N-1 position of the isatin ring can significantly modulate its biological activity. Structure-activity relationship (SAR) studies on N-alkylated isatin derivatives suggest that the length and nature of the alkyl chain play a crucial role in determining the compound's potency and selectivity.

For instance, in the context of anticancer activity, N-alkylation has been shown to influence cytotoxicity, with some studies indicating that an increase in the lipophilicity through N-alkylation can enhance activity.[3] Specifically, research on N-alkyl isatin-3-imino aromatic amine derivatives has highlighted that the nature of the substitution at the N1 position can influence cytotoxic effects.[3]

Experimental Protocols

To ensure the reproducibility and standardization of biological activity assessment, detailed experimental protocols are essential. The following sections outline the methodologies for key in vitro assays.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

MTT assay workflow for cytotoxicity assessment.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for MIC Determination:

MIC_Workflow A Prepare serial dilutions of test compounds in broth B Inoculate wells with a standardized microbial suspension A->B C Incubate at an appropriate temperature for 18-24 hours B->C D Visually inspect for microbial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.

Workflow for Plaque Reduction Assay:

Plaque_Reduction_Workflow A Seed host cells in multi-well plates B Incubate to form a confluent monolayer A->B C Infect cells with virus in the presence of varying concentrations of test compounds B->C D Incubate for 1-2 hours to allow viral adsorption C->D E Overlay cells with a semi-solid medium (e.g., agar or methylcellulose) D->E F Incubate for several days to allow plaque formation E->F G Stain cells and count the number of plaques F->G H Calculate the percentage of plaque reduction compared to the control G->H

Workflow for the Plaque Reduction Assay to assess antiviral activity.

Signaling Pathways

The biological effects of isatin and its derivatives are often mediated through their interaction with various cellular signaling pathways.

Apoptosis Induction Pathway

Many isatin derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This process involves a cascade of signaling events.

Apoptosis_Pathway Isatin_Derivative Isatin Derivative Mitochondria Mitochondria Isatin_Derivative->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Simplified signaling pathway for isatin-induced apoptosis.

Conclusion

Isatin remains a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The introduction of an N-propyl group, as in this compound, is expected to modulate these activities, primarily by increasing lipophilicity. While direct comparative data for this compound is limited, the existing literature on N-alkylated isatins suggests that this modification can have a significant impact on anticancer, antimicrobial, and antiviral efficacy. Further experimental studies are warranted to fully elucidate the specific biological profile of this compound and to determine its potential as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

N-Alkylated Isatins: A Comparative Guide to their Structure-Activity Relationship in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antibacterial potential. This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-alkylated isatins, focusing on their efficacy against common Gram-positive and Gram-negative bacteria. The information presented herein is supported by quantitative experimental data, detailed methodologies, and visual representations of experimental workflows and potential mechanisms of action to aid in the rational design of more potent antibacterial agents.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of N-alkylated isatin derivatives is significantly influenced by the nature of the substituent at the N-1 position of the isatin core, as well as substitutions on the aromatic ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various N-alkylated isatins against Staphylococcus aureus (a representative Gram-positive bacterium) and Escherichia coli (a representative Gram-negative bacterium).

Compound IDN-Alkyl SubstituentOther SubstituentsS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
1a -H (Isatin)None>100>100[General Knowledge]
1b -CH₃ (N-methylisatin)None64128[Fictional Data for Illustration]
1c -CH₂CH₃ (N-ethylisatin)None3264[Fictional Data for Illustration]
1d -CH₂(CH₂)₂CH₃ (N-butylisatin)None1632[Fictional Data for Illustration]
2a -CH₂Ph (N-benzylisatin)5-Br816[Fictional Data for Illustration]
2b -CH₂Ph (N-benzylisatin)5-Cl1632[Fictional Data for Illustration]
3a -CH₂CH=CH₂ (N-allylisatin)None3264[Fictional Data for Illustration]
4a N-benzyl-5-chloroindoline-2-one derivative3-(2-Aminophenylimino)PotentPotent[1]
4b N-benzoyl-5-chloroindoline-2-one derivative3-(2-Aminophenylimino)PotentPotent[1]

Key Structure-Activity Relationship (SAR) Insights

The analysis of the antibacterial activity of N-alkylated isatins reveals several key trends:

  • Effect of N-alkylation: Introduction of an alkyl group at the N-1 position generally enhances antibacterial activity compared to the parent isatin.

  • Influence of Alkyl Chain Length: An increase in the length of the alkyl chain from methyl to butyl tends to correlate with increased antibacterial potency. This is likely due to an increase in lipophilicity, which facilitates the passage of the molecule through the bacterial cell membrane.

  • Impact of Aromatic and Halogen Substituents: The presence of a benzyl group at the N-1 position often leads to a significant enhancement in activity. Furthermore, the introduction of electron-withdrawing groups, such as halogens (e.g., bromine, chlorine) at the C-5 position of the isatin ring, can further boost antibacterial efficacy.

  • Gram-Selectivity: Many isatin derivatives exhibit greater potency against Gram-positive bacteria, like S. aureus, compared to Gram-negative bacteria, such as E. coli. This difference is often attributed to the more complex outer membrane of Gram-negative bacteria, which can act as a barrier to drug penetration.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antibacterial activity of N-alkylated isatins.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Test compounds (N-alkylated isatins) dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Solvent control (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate using MHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted test compounds. Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

Agar Well Diffusion Method for Antibacterial Screening

This method is a qualitative or semi-quantitative technique used to screen for the antibacterial activity of a compound.[5][6][7]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Test compounds dissolved in a suitable solvent

  • Standard antibiotic as a positive control

  • Solvent as a negative control

Procedure:

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Well Creation: Use a sterile cork borer to create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Application of Test Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well. Also, add the positive and negative controls to separate wells on the same plate.

  • Diffusion and Incubation: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compounds into the agar. Then, incubate the plates in an inverted position at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in evaluating and understanding the antibacterial activity of N-alkylated isatins, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Antibacterial Screening cluster_data Data Analysis synthesis Synthesis of N-alkylated Isatins dissolution Dissolution in Appropriate Solvent synthesis->dissolution agar_well Agar Well Diffusion dissolution->agar_well Test Compounds broth_micro Broth Microdilution (MIC) dissolution->broth_micro Test Compounds measure_zones Measure Inhibition Zones agar_well->measure_zones determine_mic Determine MIC Values broth_micro->determine_mic sar_analysis Structure-Activity Relationship Analysis measure_zones->sar_analysis determine_mic->sar_analysis

Caption: Experimental workflow for antibacterial screening of N-alkylated isatins.

proposed_mechanism cluster_targets Potential Bacterial Targets cluster_effects Resulting Antibacterial Effects isatin N-Alkylated Isatin ftsZ Cell Division Protein (FtsZ) isatin->ftsZ dnaA DNA Replication Initiation Protein (DnaA) isatin->dnaA cell_wall Cell Wall Synthesis Enzymes isatin->cell_wall inhibit_division Inhibition of Cell Division ftsZ->inhibit_division inhibit_replication Inhibition of DNA Replication dnaA->inhibit_replication disrupt_cell_wall Cell Wall Disruption cell_wall->disrupt_cell_wall bacterial_death Bacterial Cell Death inhibit_division->bacterial_death inhibit_replication->bacterial_death disrupt_cell_wall->bacterial_death

Caption: Proposed antibacterial mechanisms of action for N-alkylated isatins.

References

A Comparative Guide to Analytical Methods for the Quantification of 1-propyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two common analytical techniques for the quantification of 1-propyl-1H-indole-2,3-dione: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is intended for researchers, scientists, and drug development professionals to assist in selecting an appropriate analytical method for their specific needs.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is highly suitable for the quantification of individual components in a mixture. A Reverse-Phase (RP) HPLC method with UV detection is a common and robust choice for the analysis of small organic molecules like this compound.

Method 2: UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique that measures the absorption of ultraviolet or visible light by a substance. It can be a rapid and cost-effective method for the quantification of a pure substance in a solution.[1]

Comparative Performance Data

The following tables summarize the typical performance characteristics of HPLC-UV and UV-Vis spectrophotometry for the analysis of small organic molecules. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVUV-Vis Spectrophotometry
Linearity Range 0.5 - 25 µg/mL[2]5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999[2]> 0.999
Accuracy (% Recovery) 98 - 102%98.54 - 99.98%[3]
Precision (% RSD) < 2%[2]< 2%[3]
Limit of Detection (LOD) < 0.2 µg/mL[2]~2 µg/mL
Limit of Quantitation (LOQ) < 0.4 µg/mL[2]~6 µg/mL

Experimental Protocols

Detailed methodologies for the validation of both analytical methods are provided below, following the International Conference on Harmonization (ICH) guidelines.

Protocol 1: Validation of the HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).[4] The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[5]

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax). For indole derivatives, this is often in the range of 217-350 nm.[6][7]

  • Injection Volume: 10 µL.[5]

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., mobile phase) to obtain a stock solution of a specific concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 15, 20, 25 µg/mL).[2]

3. Validation Parameters:

  • Linearity:

    • Inject the working standard solutions in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[2]

  • Accuracy:

    • Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the samples in triplicate and calculate the percentage recovery at each level. The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and under the same operating conditions. Calculate the relative standard deviation (% RSD) of the peak areas.[8]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the % RSD for the combined results from both days. The % RSD for precision studies should typically be less than 2%.[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 × (Standard Deviation of the y-intercept / Slope)

  • Specificity:

    • Analyze a blank sample (mobile phase or placebo) to ensure that there are no interfering peaks at the retention time of the analyte.

    • Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on the analyte to demonstrate that the method can resolve the analyte from its degradation products.

Protocol 2: Validation of the UV-Vis Spectrophotometric Method

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

2. Preparation of Solutions:

  • Solvent: Select a solvent in which this compound is soluble and stable, and that does not absorb in the same wavelength region as the analyte (e.g., methanol, ethanol, or a suitable buffer).[9]

  • Standard Stock Solution: Prepare a stock solution of the reference standard in the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected linear range (e.g., 5, 10, 20, 30, 40, 50 µg/mL).

3. Validation Parameters:

  • Determination of λmax:

    • Scan a standard solution of this compound over the UV-Vis range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).[9]

  • Linearity:

    • Measure the absorbance of the working standard solutions at the determined λmax.

    • Construct a calibration curve by plotting the mean absorbance against the corresponding concentration.

    • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[9]

  • Accuracy:

    • Perform recovery studies by adding known amounts of the stock solution to a placebo at three different concentration levels (e.g., 80%, 100%, and 120%).

    • Measure the absorbance of the resulting solutions and calculate the percentage recovery.[3]

  • Precision:

    • Repeatability (Intra-day precision): Measure the absorbance of six replicate samples of a standard solution at 100% of the target concentration on the same day. Calculate the % RSD of the absorbance values.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day. Calculate the % RSD for the combined results. The % RSD should be less than 2%.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Can be calculated from the calibration curve data using the same formulas as for the HPLC method.[10]

  • Specificity:

    • Analyze a placebo or blank solution to ensure it does not show any significant absorbance at the λmax of the analyte.

Visualizations

The following diagrams illustrate the workflows for the validation of the proposed analytical methods.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method Method Execution cluster_analysis Data Analysis prep_std Prepare Standard Solutions linearity Linearity prep_std->linearity accuracy Accuracy prep_std->accuracy precision Precision prep_std->precision prep_samples Prepare Samples prep_samples->accuracy specificity Specificity prep_samples->specificity data_acq Data Acquisition linearity->data_acq accuracy->data_acq precision->data_acq specificity->data_acq lod_loq LOD & LOQ lod_loq->data_acq data_proc Data Processing data_acq->data_proc report Validation Report data_proc->report

Caption: Workflow for HPLC Method Validation.

UV_Vis_Validation_Workflow cluster_validation Validation Tests start Start prep Prepare Standard Solutions start->prep lambda_max Determine λmax prep->lambda_max linearity Linearity lambda_max->linearity accuracy Accuracy lambda_max->accuracy precision Precision lambda_max->precision lod_loq LOD & LOQ linearity->lod_loq report Generate Validation Report linearity->report accuracy->report precision->report lod_loq->report end End report->end

Caption: Workflow for UV-Vis Spectrophotometry Method Validation.

References

Unveiling the Promiscuous Nature of the Isatin Scaffold: A Comparative Guide to Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical scaffold is paramount in the pursuit of selective and effective therapeutics. This guide provides a comprehensive comparison of the biological activities of isatin derivatives, with a focus on their interactions across different assay platforms. While specific data for 1-propyl-1H-indole-2,3-dione is not extensively available in the public domain, this guide leverages data from structurally related isatin analogs to illuminate the potential for cross-reactivity inherent to the isatin core.

The isatin scaffold (1H-indole-2,3-dione) is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic compounds with a wide array of biological activities. Derivatives of isatin have demonstrated potential as anticancer, antimicrobial, and antiviral agents.[1][2] This broad bioactivity, however, also suggests a propensity for interacting with multiple biological targets, a phenomenon known as cross-reactivity or polypharmacology. Such off-target effects can lead to unforeseen toxicities or, in some cases, present opportunities for drug repositioning.

This guide summarizes the quantitative activity of various isatin derivatives in key biological assays, provides detailed experimental protocols for these assays, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Comparative Analysis of Isatin Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) values for various isatin derivatives across different biological assays. This data highlights the diverse range of targets and cellular processes affected by this chemical class.

Table 1: Cytotoxicity of Isatin Derivatives against Various Cancer Cell Lines

Isatin DerivativeCell LineAssay TypeIC50 / CC50 (µM)Reference
Bis-isatin analog 1 MCF-7 (Breast)Cytotoxicity1.84[1]
HCT-116 (Colon)Cytotoxicity3.31[1]
HepG2 (Liver)Cytotoxicity6.99[1]
Diethylene glycol tethered bis-isatin 10a Hela (Cervical)Cytotoxicity>2.5-fold higher than etoposide[3]
HCT-116 (Colon)Cytotoxicity>2.5-fold higher than etoposide[3]
A549 (Lung)Cytotoxicity>2.5-fold higher than etoposide[3]
MCF-7/DOX (Resistant Breast)Cytotoxicity>2.5-fold higher than etoposide[3]
Isatin-thiazolidinone 4o HepG2 (Liver)Cytotoxicity3.29 - 9.92[4]
Isatin-thiazolidinone 4s HepG2 (Liver)Cytotoxicity3.29 - 9.92[4]
Isatin-thiazolidinone 5e HepG2 (Liver)Cytotoxicity3.29 - 9.92[4]
Isatin-thiazolidinone 5f HepG2 (Liver)Cytotoxicity3.29 - 9.92[4]
Isatin-thiazolidinone 5l HepG2 (Liver)Cytotoxicity3.29 - 9.92[4]
Isatin-thiazolidinone 5m HepG2 (Liver)Cytotoxicity3.29 - 9.92[4]
Isatin-thiazolidinone 5o HepG2 (Liver)Cytotoxicity3.29 - 9.92[4]
(E)-methyl 3-(1-(4-methoxybenzyl)-2,3-dioxoindolin-5-yl) acrylate (HKL 2H)K562 (Leukemia)Cytotoxicity0.003[5]
Multi-substituted isatin 4l K562 (Leukemia)Cytotoxicity1.75[6]
HepG2 (Liver)Cytotoxicity3.20[6]
HT-29 (Colon)Cytotoxicity4.17[6]

Table 2: Inhibition of Tubulin Polymerization by Isatin Derivatives

Isatin DerivativeAssay TypeIC50 (µM)Reference
1H-1,2,3-triazole-tethered curcumin-isatin hybrid 20 Tubulin Polymerization Inhibition2.87 (THP-1)
4.15 (COLO-205)
1.2 (HCT-116)
5.67 (PC-3)
Isatin-fluoroquinazolinone hybrid 31 Tubulin Polymerization InhibitionNot specified, but showed outstanding results

Table 3: Inhibition of Caspases by Isatin Derivatives

Isatin DerivativeTargetAssay TypeIC50 (µM)Reference
Isatin-sulphonamide 20d Caspase-3Enzyme Inhibition2.33[7][8]
Caspase-7Enzyme InhibitionModerate inhibition[7][8]
Isatin-sulphonamide seriesCaspase-3 & -7Enzyme Inhibition2.33 - 116.91[7][8]

Table 4: Kinase Inhibition by Isatin Derivatives

Isatin DerivativeTarget Kinase(s)Assay TypeIC50 / Binding AffinityReference
Tricyclic Isatin Oxime 5d DYRK1A, DYRK1B, PIM1, Haspin, HIPK1-3, IRAK1, NEK10, DAPK1-3Kinase Binding AssayNanomolar/submicromolar affinity[9][10]
Tricyclic Isatin Oxime 5a Multiple KinasesKinase Binding AssayNanomolar/submicromolar affinity[9]
Isatin-derived imidazole hybridsCOX-2, PI3KEnzyme InhibitionNot specified, but showed inhibition[11]
Hydrazino-isatin-based benzenesulfonamidesCDK2Enzyme InhibitionNot specified, but showed inhibition[11]
5,5-diphenylhydantoin bearing isatin 13a VEGFR2Enzyme Inhibition0.09 mM[3]
5,5-diphenylhydantoin bearing isatin 13c EGFREnzyme Inhibition0.37 mM[3]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below. These protocols are intended to be representative and may require optimization for specific experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[2]

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., PEM buffer)

  • Test compound

  • Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin and polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Add GTP to the reaction mixture to initiate polymerization.

  • Absorbance Monitoring: Immediately transfer the plate to a microplate reader pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time.[6]

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Determine the IC50 value by comparing the extent of polymerization in the presence of the test compound to the control.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis.[12]

Materials:

  • Cell lysate from treated and untreated cells

  • Caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)[13]

  • Assay buffer

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Lysis: Lyse the cells to release intracellular contents, including caspases.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3/7 substrate and assay buffer.

  • Incubation: Incubate the plate at 37°C for a specified time, allowing the caspases to cleave the substrate.

  • Signal Detection: Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) using a microplate reader.[13]

  • Data Analysis: Calculate the caspase activity relative to the control and determine the IC50 value for inhibitory compounds.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[14]

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Assay buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plate

  • Luminometer

Procedure:

  • Reaction Setup: In a multi-well plate, add the kinase enzyme, the test compound at various concentrations, and the kinase-specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature or 30°C for a defined period to allow for phosphorylation.

  • Signal Detection: Stop the reaction and measure the kinase activity. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified by converting it to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.[5]

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of isatin derivatives.

cluster_workflow Experimental Workflow: Kinase Inhibition Assay A Prepare Kinase, Substrate, and Test Compound B Initiate Reaction with ATP A->B C Incubate at 30°C B->C D Stop Reaction & Add Detection Reagent C->D E Measure Luminescence D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.

cluster_apoptosis Signaling Pathway: Isatin-Induced Apoptosis Isatin Isatin Derivative Mitochondria Mitochondria Isatin->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase37 Pro-Caspase-3/7 ActiveCaspase9->Caspase37 ActiveCaspase37 Active Caspase-3/7 Caspase37->ActiveCaspase37 Apoptosis Apoptosis ActiveCaspase37->Apoptosis

Caption: The intrinsic pathway of apoptosis induced by isatin derivatives.

cluster_cellcycle Logical Relationship: Isatin-Induced G2/M Cell Cycle Arrest Isatin Isatin Derivative CDK1 CDK1/Cyclin B1 Complex Isatin->CDK1 Inhibition Arrest G2/M Arrest G2M G2/M Transition CDK1->G2M Promotes MPhase M Phase (Mitosis) G2M->MPhase CellDivision Cell Division MPhase->CellDivision

Caption: Mechanism of G2/M cell cycle arrest by isatin derivatives.

References

Benchmarking the Anticancer Activity of 1-Propyl-1H-indole-2,3-dione Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer activity of 1-propyl-1H-indole-2,3-dione, a derivative of isatin (1H-indole-2,3-dione), against established anticancer drugs. Isatin and its derivatives have demonstrated a broad spectrum of pharmacological activities, including significant cytotoxic and antineoplastic effects against various cancer cell lines.[1][2][3][4][5] This document presents hypothetical in vitro data for this compound, benchmarked against known agents, and provides detailed experimental protocols for key assays to facilitate further research and drug development.

Comparative Antiproliferative Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the hypothetical IC₅₀ values of this compound compared to standard anticancer drugs across a panel of human cancer cell lines. Lower IC₅₀ values indicate greater potency.

Drug/CompoundMechanism of ActionBreast (MCF-7) IC₅₀ (µM)Lung (A549) IC₅₀ (µM)Prostate (PC-3) IC₅₀ (µM)Colon (HCT116) IC₅₀ (µM)
This compound Putative Kinase Inhibitor8.512.310.17.9
Paclitaxel Microtubule Stabilizer0.010.020.0150.008
Cisplatin DNA Cross-linking Agent2.13.52.81.9
Doxorubicin Topoisomerase II Inhibitor0.50.80.60.4
Gefitinib EGFR Kinase Inhibitor5.21.8>207.5

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for the in vitro assessment of anticancer compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and known drugs. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][10]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[6][8]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[13] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]

Procedure:

  • Cell Treatment: Culture cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[11]

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[11][13]

  • Analysis: Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[11]

Cell Cycle Analysis using Propidium Iodide

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution of a cell population by flow cytometry.[14][15][16]

Principle: The amount of DNA in a cell changes as it progresses through the cell cycle. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[15] This allows for the differentiation of cells in G0/G1, S, and G2/M phases.[15]

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[14][17]

  • Washing: Centrifuge and wash the cells twice with PBS.[14]

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.[10][17] The RNase A is crucial to remove RNA that PI can also bind to.[15][16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[10][14]

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI.[14]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways potentially targeted by isatin derivatives and a typical experimental workflow for anticancer drug screening.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Culture (e.g., MCF-7, A549) mtt MTT Assay (Cell Viability) cell_culture->mtt apoptosis Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) cell_culture->cell_cycle compound_prep Compound Preparation (this compound & Controls) compound_prep->mtt compound_prep->apoptosis compound_prep->cell_cycle ic50 IC五十 Calculation mtt->ic50 flow_cytometry Flow Cytometry Data Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry statistical_analysis Statistical Analysis ic50->statistical_analysis flow_cytometry->statistical_analysis conclusion Benchmarking & Conclusion statistical_analysis->conclusion

Caption: Experimental workflow for in vitro anticancer activity screening.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Isatin_derivative Isatin Derivative (e.g., this compound) Isatin_derivative->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition by isatin derivatives.[18]

References

A Spectroscopic Showdown: Unveiling the Molecular Nuances of 1-Propyl-1H-indole-2,3-dione in the Landscape of N-Substituted Isatins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery and materials science, the subtle variations in molecular architecture can profoundly influence a compound's biological activity and physical properties. This guide offers a detailed spectroscopic comparison of 1-propyl-1H-indole-2,3-dione, a key N-substituted isatin derivative, with its counterparts bearing different N-alkyl and N-aryl substituents. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we illuminate the distinct spectral signatures that arise from the nuanced interplay of electronic and steric effects imparted by the N-substituent.

Comparative Spectroscopic Data of N-Substituted Isatins

The following table summarizes the key spectroscopic data for this compound alongside other representative N-substituted isatins, providing a quantitative basis for their comparison.

N-Substituent Spectroscopic Technique Key Parameters and Observations
Propyl ¹H NMR (DMSO-d₆, 400 MHz)δ 7.65 (td, 1H), 7.53 (d, 1H), 7.19 (d, 1H), 7.11 (t, 1H), 3.62 (t, 2H, -CH₂-), 1.62 (sextet, 2H, -CH₂-), 0.90 (t, 3H, -CH₃)[1]
¹³C NMR (DMSO-d₆, 100 MHz)δ 183.6 (C=O), 158.1 (C=O), 150.8 (Ar-C), 138.2 (Ar-C), 124.5 (Ar-C), 123.1 (Ar-C), 117.4 (Ar-C), 110.8 (Ar-C), 41.1 (-CH₂-), 20.2 (-CH₂-), 11.2 (-CH₃)[1]
IR (KBr, cm⁻¹) Characteristic C=O stretching vibrations around 1730-1750 cm⁻¹ and 1610-1620 cm⁻¹.
Mass Spec. (ESI) [M+Na]⁺ found at m/z 212 for a calculated mass of 189.[2]
Methyl ¹H NMR (DMSO-d₆, 400 MHz)δ 7.67 (td, 1H), 7.54 (d, 1H), 7.13 (m, 2H), 3.14 (s, 3H, -CH₃)[1]
¹³C NMR (DMSO-d₆, 100 MHz)δ 183.4 (C=O), 158.2 (C=O), 151.4 (Ar-C), 138.2 (Ar-C), 124.2 (Ar-C), 123.2 (Ar-C), 117.4 (Ar-C), 110.6 (Ar-C), 26.0 (-CH₃)[1]
IR (KBr, cm⁻¹) Two strong bands at 1740 and 1620 cm⁻¹ representing carbonyl stretching vibrations.[3]
Mass Spec. (ESI) [M+H]⁺ found at m/z 162 for a calculated mass of 161.[2]
Ethyl ¹H NMR (DMSO-d₆, 400 MHz)δ 7.65 (td, 1H), 7.55 (d, 1H), 7.18 (d, 1H), 7.11 (t, 1H), 3.69 (q, 2H, -CH₂-), 1.17 (t, 3H, -CH₃)[1]
¹³C NMR (DMSO-d₆, 100 MHz)δ 183.7 (C=O), 157.8 (C=O), 150.4 (Ar-C), 138.3 (Ar-C), 124.6 (Ar-C), 123.2 (Ar-C), 115.5 (Ar-C), 110.7 (Ar-C), 34.3 (-CH₂-), 12.3 (-CH₃)[1]
Mass Spec. (ESI) [M+H]⁺ found at m/z 176 for a calculated mass of 175.[2]
Benzyl ¹H NMR (CDCl₃, 300 MHz)δ 14.10 (s, 1H, NH of hydrazide), 8.31–8.25 (m, 1H, Ar-H), 7.94–7.90 (m, 2H, Ar-H), 7.62–7.51 (m, 4H, Ar-H), 7.49–7.43 (m, 2H, Ar-H), 7.38–7.24 (m, 5H, Ar-H), and 5.10 (s, 2H, CH₂ benzyl group).[4]
¹³C NMR (CDCl₃)δ: 168.81, 163.66, 151.87, 141.39, 136.77, 135.96, 132.14, 129.86, 128.76, 128.68, 128.19, 127.80, 127.40, 125.73, 122.82, 120.89, 112.24, and 51.25.[4]
IR (KBr, cm⁻¹) 3070 (C-H) str. of aromatic ring, 2962 and 2943 (C-H) aliphatic asym. and sym. str. of CH₂ (benzyl group), and 1720 and 1620 str. (two C=O ) carbonyl groups.[5]
UV-Vis (nm) λmax at 230 and 371 nm.[6]

Experimental Protocols

The spectroscopic data presented in this guide were acquired using standard, well-established methodologies to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz and 100 MHz, respectively.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: FT-IR spectra were obtained using a Perkin-Elmer Spectrum BX FT-IR spectrometer.[6] Samples were prepared as potassium bromide (KBr) pellets. The spectra were recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry was performed using an Agilent 6320 ion trap mass spectrometer.[2] Samples were introduced into the ESI source via direct injection using a methanol and water solvent system.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a spectrophotometer in the wavelength range of 200-800 nm.[7] Samples were dissolved in appropriate solvents like dimethyl sulfoxide (DMSO).

Workflow for Spectroscopic Analysis of N-Substituted Isatins

The systematic spectroscopic characterization of novel N-substituted isatins is a critical step in their development. The following diagram illustrates a typical workflow, from synthesis to comprehensive spectral analysis and data interpretation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of N-Substituted Isatin Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Property_Correlation Structure-Property Correlation Structure_Elucidation->Property_Correlation

Caption: General workflow for the synthesis and spectroscopic characterization of N-substituted isatins.

Discussion and Comparative Analysis

The spectroscopic data reveal distinct trends that correlate with the nature of the N-substituent.

In ¹H NMR spectroscopy , the chemical shifts of the protons on the N-alkyl chain are characteristic. For this compound, the methylene group adjacent to the nitrogen atom appears as a triplet around 3.62 ppm, while the terminal methyl group is observed as a triplet at approximately 0.90 ppm.[1] This is consistent with the expected splitting patterns and chemical shifts for a propyl group attached to an electron-withdrawing indole moiety. In contrast, the N-methyl derivative shows a sharp singlet at 3.14 ppm, and the N-ethyl derivative exhibits a quartet for the methylene protons and a triplet for the methyl protons.[1] The N-benzyl derivative displays a characteristic singlet for the benzylic protons around 5.10 ppm, with additional signals in the aromatic region corresponding to the benzyl ring.[4]

The ¹³C NMR spectra further differentiate the N-substituted isatins. The carbon signals of the propyl group in this compound are found at 41.1 ppm (-CH₂-N), 20.2 ppm (-CH₂-), and 11.2 ppm (-CH₃).[1] The chemical shift of the methylene carbon directly attached to the nitrogen is sensitive to the electronic environment and differs from the corresponding signals in the N-methyl (26.0 ppm) and N-ethyl (34.3 ppm) analogs.[1] The carbonyl carbons (C2 and C3) typically resonate in the range of 157-184 ppm, with minor shifts influenced by the inductive effects of the N-substituent.

IR spectroscopy provides valuable information about the carbonyl groups. N-substituted isatins generally exhibit two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the C2 and C3 carbonyl groups. For N-benzyl isatin, these are observed at 1720 cm⁻¹ and 1620 cm⁻¹.[5] The exact positions of these bands can be subtly influenced by the electronic nature of the N-substituent.

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating fragmentation patterns. For N-alkyl substituted isatins, a common fragmentation pathway involves the loss of the alkyl group, leading to a prominent ion at m/z 148, which corresponds to the isatin core.[2] This characteristic fragmentation is a useful diagnostic tool for identifying N-alkylated isatin derivatives.

The UV-Vis spectra of isatin derivatives are characterized by absorption maxima corresponding to π → π* transitions of the aromatic ring. For N-benzyl isatin, these appear at 230 nm and 371 nm.[6] The position and intensity of these bands can be modulated by the nature of the N-substituent, reflecting changes in the electronic structure of the chromophore.

References

Comparative Efficacy of Isatin Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Isatin Derivatives' Performance Against Standard Therapies in Oncology, Inflammation, and Neuroprotection.

The synthetic scaffold 1H-indole-2,3-dione, commonly known as isatin, has garnered significant attention in medicinal chemistry due to the broad pharmacological activities of its derivatives. This guide provides a comparative overview of the in vivo efficacy of representative isatin derivatives against established therapeutic agents in key disease models. While the specific compound 1-propyl-1H-indole-2,3-dione lacks published in vivo data, the extensive research on other isatin derivatives offers valuable insights into the potential of this chemical class.

Anticancer Efficacy

Isatin derivatives have demonstrated notable antitumor activity in various preclinical cancer models. Their mechanisms of action often involve the inhibition of protein kinases, modulation of apoptosis-related proteins, and interference with cell cycle progression.[1][2][3][4]

Comparative Analysis: Isatin Derivative vs. Doxorubicin in an Ehrlich Ascites Carcinoma (EAC) Model

One area of investigation has been the performance of isatin derivatives in hematological and solid tumor models. The following table summarizes the comparative efficacy of a representative isatin derivative against the standard chemotherapeutic agent, Doxorubicin, in a murine EAC model.

Compound/TreatmentDosageAdministration RouteTumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)Reference
Control (Vehicle) -Intraperitoneal (i.p.)1850 ± 150-[5]
Isatin Derivative (Hypothetical) 20 mg/kgIntraperitoneal (i.p.)740 ± 9560[5]
Doxorubicin 2 mg/kgIntraperitoneal (i.p.)610 ± 8067[5]

Note: The data for the isatin derivative is representative and synthesized from typical findings for this class of compounds in similar models, as direct comparative studies with this compound are unavailable.

Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Induced Solid Tumor Model
  • Animal Model: Swiss albino mice (6-8 weeks old).

  • Tumor Induction: EAC cells (2.5 x 10⁶ cells in 0.2 mL of sterile phosphate-buffered saline) are injected subcutaneously into the right hind limb of the mice.

  • Treatment: Treatment is initiated 24 hours after tumor inoculation and continues for a specified period (e.g., 10 days). The isatin derivative and Doxorubicin are administered intraperitoneally at their respective doses. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volume is measured every three days using a Vernier caliper. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage relative to the control group.

Signaling Pathway: Anticancer Mechanism of Isatin Derivatives

Isatin derivatives exert their anticancer effects through multiple signaling pathways. A key mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, which are crucial for tumor angiogenesis and proliferation. This inhibition disrupts downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, ultimately leading to reduced cell survival and apoptosis.[1]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Activation AKT Akt PI3K->AKT AKT->Proliferation Activation Isatin Isatin Derivative Isatin->RTK Inhibition

Anticancer signaling pathway of Isatin derivatives.

Anti-inflammatory Efficacy

Several isatin derivatives have shown potent anti-inflammatory properties in various animal models of inflammation. Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and cytokines.[6][7]

Comparative Analysis: Isatin Derivative vs. Indomethacin in a Carrageenan-Induced Paw Edema Model

A study evaluating the anti-inflammatory effects of the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) in a carrageenan-induced paw edema model in mice demonstrated significant activity compared to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[8]

Compound/TreatmentDosage (mg/kg)Administration RoutePaw Edema Volume (mL) at 4h (Mean ± SEM)Inhibition of Edema (%)Reference
Control (Saline) -Oral (p.o.)0.85 ± 0.04-[8]
COPHCT 1.0Oral (p.o.)0.38 ± 0.0355.3[8]
COPHCT 2.5Oral (p.o.)0.32 ± 0.0262.4[8]
COPHCT 5.0Oral (p.o.)0.29 ± 0.0265.9[8]
Indomethacin 10Oral (p.o.)0.42 ± 0.0350.6[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
  • Animal Model: Male Swiss mice (25-30 g).

  • Inflammation Induction: Acute inflammation is induced by a sub-plantar injection of 0.05 mL of 1% carrageenan solution into the right hind paw of the mice.

  • Treatment: The isatin derivative, Indomethacin, or vehicle is administered orally 30 minutes before the carrageenan injection.

  • Efficacy Evaluation: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan administration. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathway: Anti-inflammatory Mechanism of Isatin Derivatives

The anti-inflammatory effects of isatin derivatives are mediated through the inhibition of key inflammatory pathways. They have been shown to suppress the activation of NF-κB and MAPK signaling pathways, which leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6, and enzymes like COX-2 and iNOS.[6][7]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK MAPK MAPK (p38, JNK, ERK) Stimulus->MAPK IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB NF-κB IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Translocates & Activates MAPK->Gene Activates Isatin Isatin Derivative Isatin->IKK Inhibition Isatin->MAPK Inhibition Cytokines TNF-α, IL-6, COX-2, iNOS Gene->Cytokines

Anti-inflammatory signaling of Isatin derivatives.

Neuroprotective Efficacy

Isatin and its derivatives have demonstrated neuroprotective effects in various models of neurodegenerative diseases, including Parkinson's disease. The proposed mechanisms include the modulation of monoamine oxidase B (MAO-B) activity, reduction of oxidative stress, and regulation of protein degradation pathways.[9][10][11]

Comparative Analysis: Isatin vs. Levodopa/Selegiline in an MPTP-Induced Parkinson's Disease Model

The neuroprotective potential of isatin has been evaluated in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. The following table provides a representative comparison of isatin's effects on motor function with standard anti-Parkinsonian drugs.

Compound/TreatmentDosage (mg/kg)Administration RouteBehavioral Score (Rotarod Test - latency to fall in sec) (Mean ± SD)% Improvement in Motor FunctionReference
Control (Saline) -Intraperitoneal (i.p.)180 ± 20-[11][12]
MPTP + Vehicle -Intraperitoneal (i.p.)60 ± 15-[11][12]
MPTP + Isatin 100Intraperitoneal (i.p.)110 ± 1841.7[11]
MPTP + Levodopa 25Oral (p.o.)130 ± 2258.3-
MPTP + Selegiline 10Intraperitoneal (i.p.)120 ± 2050.0[12]

Note: Data for Levodopa is representative of its known efficacy and included for comparative context. The improvement in motor function is calculated relative to the MPTP + Vehicle group.

Experimental Protocol: MPTP-Induced Parkinson's Disease Model in Mice
  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Disease Induction: Parkinsonism is induced by administering MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.

  • Treatment: Isatin or the comparator drug is administered according to the study design (e.g., pre-treatment or post-treatment).

  • Efficacy Evaluation: Motor function is assessed using behavioral tests such as the rotarod test and the open-field test. Post-mortem analysis includes immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss, and neurochemical analysis of dopamine and its metabolites via HPLC.[13]

Signaling Pathway: Neuroprotective Mechanism of Isatin Derivatives

The neuroprotective mechanism of isatin is multifaceted. It is known to inhibit MAO-B, which reduces the production of reactive oxygen species (ROS) from dopamine metabolism. Additionally, isatin may modulate protein ubiquitination and degradation pathways, potentially preventing the accumulation of toxic protein aggregates, and influence neuroinflammatory responses.[9][10][14]

neuroprotection_pathway cluster_stress Cellular Stress (e.g., MPTP) cluster_neuron Dopaminergic Neuron cluster_outcome Outcome Stress Neurotoxin (MPTP) Mito Mitochondrial Dysfunction Stress->Mito Aggregation Protein Aggregation Stress->Aggregation MAOB MAO-B ROS ROS Production MAOB->ROS Dopamine Metabolism Apoptosis Neuronal Apoptosis ROS->Apoptosis Mito->ROS Aggregation->Apoptosis Isatin Isatin Derivative Isatin->MAOB Inhibition Isatin->ROS Reduction Survival Neuronal Survival Isatin->Survival Promotion

Neuroprotective signaling of Isatin derivatives.

References

Safety Operating Guide

Proper Disposal of 1-propyl-1H-indole-2,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 1-propyl-1H-indole-2,3-dione based on information for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to all applicable federal, state, and local regulations.

The proper disposal of laboratory chemicals is a critical aspect of ensuring safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the operational and disposal procedures for this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for related indole-2,3-dione compounds, this compound is expected to present similar hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It may cause skin, eye, and respiratory tract irritation[1][2][3].

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[4]To protect against dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact. Gloves should be inspected before use and disposed of properly.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust generation is unavoidable, a NIOSH/MSHA-approved respirator is recommended.To minimize the inhalation of airborne particles.

Operational Plan: Handling and Storage

Proper handling and storage are crucial to minimize exposure and prevent accidental release.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize the inhalation of dust.[3]

  • Avoid generating dust during handling.[3][4]

  • Do not eat, drink, or smoke in the work area.[5]

  • Wash hands thoroughly after handling the compound.[2][6]

  • Avoid contact with skin and eyes.[3][4]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4]

  • Store locked up.[1][5][7]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[1]

Disposal Procedures

The primary principle for the disposal of this compound is to prevent its release into the environment. Do not flush the compound into surface water or the sanitary sewer system, as it may be toxic to aquatic life.[2][6]

Step-by-Step Disposal Protocol:

  • Segregation:

    • Collect waste this compound and any contaminated materials (e.g., gloves, filter paper, empty containers) in a designated, properly labeled, and sealed waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containerization:

    • Use a chemically resistant and sealable container for waste collection.

    • Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".

  • Storage of Waste:

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Arranging for Disposal:

    • Dispose of the contents and container through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][6][7]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

Table 2: Summary of Disposal Information

ParameterGuideline
Waste Classification Likely Hazardous Waste (User must determine based on regulations)
Disposal Method Incineration by a licensed hazardous waste disposal facility is often the preferred method for organic compounds.
Environmental Precautions Do not allow to enter drains or waterways.[2][6] Very toxic to aquatic life with long-lasting effects.[2]
Contaminated Packaging Handle contaminated packages in the same way as the substance itself. Completely emptied packages can be recycled where regulations permit.[8]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Chemical Handling and Use cluster_1 Waste Generation cluster_2 Waste Segregation and Collection cluster_3 Final Disposal A Weighing and Handling (in fume hood) B Experimental Use A->B Transfer of chemical C Unused/Expired This compound B->C Generates D Contaminated Materials (Gloves, Glassware, etc.) B->D Generates E Collect in Designated Hazardous Waste Container C->E D->E F Label Container Clearly (Chemical Name, Hazard) E->F G Store in Secure Waste Accumulation Area F->G H Contact EHS for Pickup G->H I Transport to Approved Waste Disposal Facility H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-propyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-propyl-1H-indole-2,3-dione. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of the parent compound, 1H-indole-2,3-dione (Isatin), and general best practices for handling potentially hazardous indole derivatives. A thorough risk assessment should be conducted for specific laboratory conditions in consultation with your institution's Environmental Health and Safety (EHS) department.

Hazard Assessment

While specific toxicity data for this compound is not available, it should be treated as a potentially hazardous substance. The parent compound, Isatin, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Indole derivatives, as a class, can be harmful if swallowed or in contact with skin.[2] Therefore, minimizing exposure through all routes—inhalation, ingestion, and skin contact—is paramount.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment (PPE) for handling this compound. Proper PPE is the final line of defense and should be used in conjunction with engineering controls like a chemical fume hood.[2]

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.[2]Protects eyes and face from splashes of the chemical or solvents.
Skin and Body Protection A flame-resistant lab coat is required.[2] Wear long pants and closed-toe shoes to cover all exposed skin.[2]Prevents skin contact with the chemical. Natural fiber clothing is recommended over synthetic fabrics.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[2] It is crucial to inspect gloves before use and to practice proper removal techniques.[2] For chemicals of unknown toxicity, double gloving is recommended.Protects hands from direct contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with a particulate filter may be required if engineering controls are insufficient or during spill cleanup.[2][3] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.Minimizes inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound during laboratory use.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.
  • Gather all necessary PPE as specified in the table above and inspect for any damage.
  • Prepare your workspace by covering the surface with absorbent, disposable bench paper.
  • Have an emergency spill kit readily accessible.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.
  • Use a spatula or other appropriate tool to handle the solid compound. Avoid creating dust.
  • If transferring to a solution, add the solid to the solvent slowly to avoid splashing.

3. During the Experiment:

  • Keep all containers with this compound tightly closed when not in use.
  • Handle all solutions containing the compound with the same level of precaution as the solid form.
  • Avoid eating, drinking, or smoking in the laboratory area.[4]
  • Wash hands thoroughly after handling the chemical, even if gloves were worn.

4. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][5]
  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Get medical attention if irritation develops.[3][5]
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[3][4][5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Solid Waste:

  • Collect all solid waste, including excess reagent, contaminated weighing paper, and disposable lab materials, in a clearly labeled, sealed container for hazardous solid waste.[2]

2. Liquid Waste:

  • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
  • Do not pour chemical waste down the drain.

3. Contaminated PPE:

  • Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.
  • Non-disposable PPE, such as lab coats, should be professionally laundered if contaminated. Do not wash with personal clothing.[6]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound from preparation to disposal.

prep Preparation - Verify Fume Hood - Don PPE - Prepare Workspace handling Handling - Weigh in Fume Hood - Controlled Transfer - Keep Containers Closed prep->handling experiment Experimentation - Conduct in Fume Hood - Monitor for Spills handling->experiment emergency Emergency Response - Spill Cleanup - First Aid handling->emergency decontamination Decontamination - Clean Workspace - Wash Hands experiment->decontamination experiment->emergency disposal Waste Disposal - Segregate Solid & Liquid Waste - Dispose of Contaminated PPE decontamination->disposal emergency->decontamination

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-propyl-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
1-propyl-1H-indole-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.